1-Naphthyl PP1
Description
a protein kinase inhibitor; structure in first source
Properties
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBIXMLULFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274446 | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-82-9 | |
| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pp1 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Precision of 1-Naphthyl PP1: A Technical Guide to its Mechanism of Action
For Immediate Release
A Deep Dive into the Core Mechanism of 1-Naphthyl PP1 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound (1-NA-PP1), a pivotal tool in chemical genetics and kinase research. We will explore its function as an ATP-competitive inhibitor, its remarkable specificity for engineered analog-sensitive (as) kinases, and the structural basis for this selectivity. This document will further present quantitative data on its inhibitory activity and provide detailed experimental protocols for its application in kinase inhibition assays.
The "Chemical Genetics" Approach: A Paradigm Shift in Kinase Inhibition
The study of protein kinases, key regulators of cellular processes, has been revolutionized by the "chemical genetics" or "analog-sensitive" approach. This strategy allows for the highly specific and reversible inhibition of a single kinase within a complex cellular environment. At the heart of this approach lies the engineering of a kinase to be uniquely sensitive to a modified inhibitor, such as this compound.
This is achieved by mutating a single, conserved amino acid residue within the ATP-binding pocket of the target kinase, known as the "gatekeeper" residue. In most wild-type kinases, this residue is bulky (e.g., threonine, methionine, or phenylalanine), sterically hindering the binding of bulky inhibitors. By mutating this gatekeeper to a smaller residue, such as glycine or alanine, a "hole" is created in the ATP-binding pocket. This engineered pocket can then accommodate the "bumped" or enlarged inhibitor, 1-NA-PP1, which possesses a bulky naphthyl group. This "bump-and-hole" strategy confers exquisite specificity, as 1-NA-PP1 will preferentially inhibit the engineered analog-sensitive kinase over its wild-type counterpart and other cellular kinases.[1][2]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a reversible, ATP-competitive inhibitor.[3] Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The appended naphthyl group provides the steric bulk necessary for its selective interaction with the enlarged active site of analog-sensitive kinases. By occupying the ATP-binding pocket, 1-NA-PP1 prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.
The co-crystal structure of a similar inhibitor, PP1, bound to a Src family kinase revealed that the pyrazolopyrimidine core forms hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The bulky substituent at the C3 position of the pyrazolopyrimidine ring projects into a hydrophobic pocket, where the gatekeeper residue is located.[4] In wild-type kinases, the bulky gatekeeper residue clashes with the naphthyl group of 1-NA-PP1, preventing high-affinity binding. In contrast, the smaller gatekeeper in analog-sensitive kinases creates the necessary space to accommodate the naphthyl group, leading to potent and selective inhibition.
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through in vitro kinase assays and vary depending on the specific kinase and the experimental conditions, such as the ATP concentration. The following table summarizes the reported IC50 values for 1-NA-PP1 against a selection of wild-type and analog-sensitive kinases.
| Kinase Target | Genotype | IC50 | Notes |
| v-Src | Wild-type | 1.0 µM | |
| v-Src-as1 (I338G) | Analog-sensitive | 1.5 nM | Over 600-fold selectivity.[5] |
| c-Fyn | Wild-type | 0.6 µM | [6] |
| c-Fyn-as1 | Analog-sensitive | 1.5 nM | [5] |
| c-Abl | Wild-type | 0.6 µM | [6] |
| c-Abl-as2 | Analog-sensitive | 7.0 nM | [5] |
| CDK2 | Wild-type | 18 µM | [6] |
| Cdk2-as1 | Analog-sensitive | 15 nM | [5] |
| CAMK II | Wild-type | 22 µM | [6] |
| PKD1 | Wild-type | 154.6 nM | [7] |
| PKD2 | Wild-type | 133.4 nM | [7] |
| PKD3 | Wild-type | 109.4 nM | [7] |
| PKD1 (M659G) | Analog-sensitive | - | 12-fold increase in sensitivity.[8] |
Experimental Protocols for Kinase Inhibition Assays
The inhibitory activity of this compound is determined using in vitro kinase assays. Below are detailed methodologies for two common types of assays: a radioactive-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Radioactive Kinase Inhibition Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a kinase substrate.
Materials:
-
Purified kinase (wild-type or analog-sensitive)
-
Kinase-specific substrate (protein or peptide)
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP
-
Non-radioactive ("cold") ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL.
-
Kinase reaction buffer
-
Purified kinase (at a predetermined optimal concentration)
-
Kinase substrate
-
A serial dilution of this compound or DMSO as a vehicle control. Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to the reaction tube. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not. Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. If SDS-PAGE was used, the gel can be exposed to a phosphor screen and imaged.
-
Data Analysis: Determine the kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TR-FRET Kinase Inhibition Assay
This homogeneous assay format is well-suited for high-throughput screening and relies on the detection of substrate phosphorylation by a specific antibody.
Materials:
-
Purified kinase (wild-type or analog-sensitive)
-
Fluorescently labeled kinase substrate
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer
-
ATP
-
A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate
-
Stop/detection buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
Reaction Setup: In a suitable microplate (e.g., 384-well), add the following components:
-
Kinase reaction buffer
-
Purified kinase
-
A serial dilution of this compound or DMSO control.
-
-
Initiation of Reaction: Add a mixture of the fluorescently labeled substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Termination and Detection: Add the stop/detection buffer containing the labeled anti-phospho-substrate antibody to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Competitive binding of ATP and this compound to wild-type and analog-sensitive kinases.
Caption: A streamlined workflow for a radioactive in vitro kinase inhibition assay.
Caption: The logical relationship of the 'bump-and-hole' strategy for selective kinase inhibition.
Conclusion
This compound is a powerful and highly specific inhibitor of engineered analog-sensitive kinases. Its mechanism of action as an ATP-competitive inhibitor, coupled with the innovative "bump-and-hole" chemical genetics strategy, provides researchers with an invaluable tool to dissect the complex roles of individual kinases in cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective application of this compound in kinase research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
1-Naphthyl PP1: An In-depth Technical Guide for Researchers
Abstract
1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and selective inhibitor of Src family kinases, c-Abl, and Protein Kinase D (PKD).[1][2] This pyrazolopyrimidine derivative has become an invaluable tool in chemical genetics, particularly for the study of engineered "analog-sensitive" (AS) kinases. By creating a "gatekeeper" mutation in the ATP-binding pocket of a kinase of interest, researchers can render it susceptible to inhibition by bulky analogs like this compound, while the wild-type kinase remains largely unaffected.[3] This allows for the rapid, reversible, and highly specific inhibition of a single kinase within a complex cellular environment, enabling the precise dissection of its roles in signaling pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, target profiles, experimental protocols, and data presentation to aid researchers in its effective application.
Chemical and Physical Properties
This compound is a synthetic organic small molecule. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C₁₉H₁₉N₅ |
| Molecular Weight | 317.39 g/mol [4] |
| CAS Number | 221243-82-9[4] |
| Appearance | Solid powder |
| Purity | ≥98%[4] |
| Solubility | Soluble in DMSO (up to 20 mM) and chloroform.[1][4] |
| Storage | Store at +4°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to one month.[1] It is recommended to prepare and use solutions on the same day if possible.[1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. The pyrazolopyrimidine core of the molecule mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The bulky 1-naphthyl group at the C3 position provides selectivity. In wild-type kinases, a "gatekeeper" residue, typically a larger amino acid like threonine, sterically hinders the binding of this compound.[3]
In analog-sensitive (AS) kinases, this gatekeeper residue is mutated to a smaller amino acid, such as glycine or alanine. This mutation creates a "hole" in the ATP-binding pocket that can accommodate the "bump" of the naphthyl group, leading to high-affinity binding and potent inhibition.[3] This "bump-hole" approach is the foundation of the chemical genetics strategy that utilizes this compound.
Biological Targets and Inhibitory Profile
This compound exhibits inhibitory activity against a range of wild-type and engineered kinases.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of this compound against various wild-type and analog-sensitive kinases.
Table 1: Inhibition of Wild-Type Kinases by this compound
| Kinase | IC₅₀ | Reference |
| v-Src | 1.0 µM | [2][5] |
| c-Fyn | 0.6 µM | [2][5] |
| c-Abl | 0.6 µM | [2][5] |
| CDK2 | 18 µM | [2][5] |
| CAMKII | 22 µM | [2][5] |
| PKD1 | 154.6 nM | [5] |
| PKD2 | 133.4 nM | [5] |
| PKD3 | 109.4 nM | [5] |
| Aurora A | Potent Inhibitor | [1] |
Table 2: Inhibition of Analog-Sensitive (AS) Kinases by this compound
| Kinase | Mutation | IC₅₀ | Reference |
| v-Src-as1 | I338G | 1.5 nM | [4] |
| c-Fyn-as1 | T339G | Potent Inhibitor | |
| c-Abl-as2 | T315G | Potent Inhibitor | |
| Cdk2-as1 | F80G | Potent Inhibitor |
Off-Target Effects
While this compound is highly selective for AS-kinases over their wild-type counterparts, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to weakly inhibit some wild-type kinases.[3] Researchers should perform appropriate controls to validate that the observed phenotypes are due to the inhibition of the target AS-kinase.
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified wild-type or analog-sensitive kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij 35)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
96-well plates
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or phosphorimager (for radioactive assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)
-
Plate reader (for non-radioactive assay)
Procedure:
-
Prepare Serial Dilutions of this compound: Serially dilute the this compound stock solution in kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its substrate, and the diluted this compound or DMSO control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase, if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detection:
-
Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Non-Radioactive Method (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.
Cell-Based Assay
This protocol describes a general method for assessing the effect of this compound on a specific signaling pathway in cultured cells expressing an analog-sensitive kinase.
Materials:
-
Cell line expressing the analog-sensitive kinase of interest (and a wild-type control cell line)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulus for the signaling pathway of interest (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total protein of a downstream target
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Starve the cells in serum-free medium if necessary to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate agonist for a time known to induce phosphorylation of the downstream target.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total downstream target protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in the inhibitor-treated cells to the control cells.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for a cell-based assay to assess the effect of this compound.
Signaling Pathways
This compound is a valuable tool for dissecting the roles of Src family kinases and PKD in various signaling pathways.
Src Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. They are activated by a variety of upstream signals, such as growth factor receptors and integrins, and they, in turn, activate numerous downstream signaling cascades.
Caption: Simplified overview of the Src kinase signaling pathway.
Protein Kinase D (PKD) Signaling Pathway
Protein Kinase D is a family of serine/threonine kinases that are downstream effectors of diacylglycerol (DAG) and protein kinase C (PKC). PKD plays a role in diverse cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[6][7]
Caption: Simplified overview of the Protein Kinase D (PKD) signaling pathway.
Conclusion
This compound is a powerful and versatile tool for the study of kinase signaling. Its high selectivity for analog-sensitive kinases allows for the precise dissection of the function of individual kinases in complex biological systems. This guide provides a foundation for researchers to effectively design and execute experiments using this compound, ultimately contributing to a deeper understanding of the intricate roles of kinases in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls, is crucial for obtaining robust and interpretable results.
References
- 1. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1-Naphthyl PP1: Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent and selective, ATP-competitive inhibitor of Src family kinases. Its discovery and development have been pivotal in the advancement of chemical genetics, particularly in the engineering of analog-sensitive (AS) kinases. This technology allows for the highly specific inhibition of a single kinase within a complex cellular environment, enabling detailed interrogation of its function. This technical guide provides an in-depth overview of 1-NA-PP1, from its initial discovery and mechanism of action to detailed experimental protocols and its application in studying key signaling pathways.
Discovery and Development
1-NA-PP1 belongs to the pyrazolopyrimidine class of kinase inhibitors. The development of 1-NA-PP1 was a direct result of structure-guided inhibitor design aimed at creating molecules that could selectively inhibit engineered kinases with a modified "gatekeeper" residue in the ATP-binding pocket. This "bump-hole" approach involves creating a larger hydrophobic pocket in the target kinase (the "hole") by mutating a bulky gatekeeper residue to a smaller one, such as glycine or alanine. This modification allows the kinase to accommodate a bulky inhibitor like 1-NA-PP1 (the "bump"), which is sterically hindered from binding to wild-type kinases.[1]
The synthesis of 1-NA-PP1 involves a multi-step process. A core pyrazolopyrimidine scaffold is first synthesized. Subsequently, the 1-naphthyl group is introduced at the 3-position, typically through a Suzuki or Stille cross-coupling reaction with a halogenated pyrazolopyrimidine intermediate. The final compound is often converted to its hydrochloride salt to improve solubility and stability for biological assays.[2]
Mechanism of Action
1-NA-PP1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases. The pyrazolopyrimidine core mimics the adenine ring of ATP, while the 1-naphthyl group extends into a hydrophobic pocket adjacent to the ATP-binding site. In wild-type kinases with a large gatekeeper residue, the bulky naphthyl group creates a steric clash, preventing high-affinity binding. However, in analog-sensitive kinases where the gatekeeper has been mutated to a smaller residue, this steric hindrance is relieved, allowing 1-NA-PP1 to bind with high potency and selectivity.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of 1-NA-PP1 has been determined against a wide range of wild-type and analog-sensitive kinases. The following tables summarize key IC50 values, demonstrating its selectivity for engineered kinases.
Table 1: Inhibitory Activity of 1-NA-PP1 against Wild-Type Kinases
| Kinase | IC50 (µM) |
| v-Src | 1.0[3][4] |
| c-Fyn | 0.6[3][4] |
| c-Abl | 0.6[3][4] |
| CDK2 | 18[3][4] |
| CAMK II | 22[3][4] |
| PKD1 | 0.1546[5] |
| PKD2 | 0.1334[5] |
| PKD3 | 0.1094[5] |
Table 2: Inhibitory Activity of 1-NA-PP1 against Analog-Sensitive (AS) Kinases
| Kinase | Gatekeeper Mutation | IC50 (nM) |
| v-Src-as1 | I338G | 1.5[3][4] |
| c-Fyn-as1 | T338G | 1.5 |
| c-Abl-as2 | T315I | 7.0 |
| Cdk2-as1 | F80G | 15 |
Experimental Protocols
In Vitro Kinase Assay with 1-NA-PP1
This protocol describes a general method for assessing the inhibitory activity of 1-NA-PP1 against a target kinase in vitro.
Materials:
-
Purified recombinant kinase (wild-type or analog-sensitive)
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij 35)
-
ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)
-
1-NA-PP1 stock solution (in DMSO)
-
P81 phosphocellulose paper (for radiometric assay)
-
Phosphoric acid (for radiometric assay wash steps)
-
Scintillation counter or plate reader (depending on detection method)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube or 96-well plate, prepare a reaction mix containing the kinase, substrate peptide, and kinase assay buffer.
-
Add Inhibitor: Add varying concentrations of 1-NA-PP1 (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Detect Activity:
-
Radiometric Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Detection: Utilize a commercially available kinase assay kit that measures ATP consumption (e.g., ADP-Glo™) or employs antibody-based detection of the phosphorylated substrate (e.g., ELISA, Western blot). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot for Phosphorylated Proteins
This protocol outlines a method to assess the effect of 1-NA-PP1 on the phosphorylation of a target protein within a specific signaling pathway in cultured cells.
Materials:
-
Cultured cells expressing the target kinase and substrate
-
Cell culture medium and supplements
-
1-NA-PP1 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of 1-NA-PP1 or DMSO for a specified duration. If applicable, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band.
Signaling Pathway Visualizations
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. They are key components of numerous signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins.
Caption: Src Family Kinase signaling pathways and the inhibitory action of 1-NA-PP1.
c-Abl Signaling Pathway
c-Abl is a non-receptor tyrosine kinase involved in diverse cellular processes, including cell growth, survival, and the DNA damage response. Aberrant c-Abl activity is implicated in several cancers.
Caption: c-Abl signaling cascade and its inhibition by 1-NA-PP1.
Protein Kinase D (PKD) Signaling Pathway
Protein Kinase D (PKD) is a family of serine/threonine kinases that are key effectors of diacylglycerol (DAG) signaling. PKD is involved in cell proliferation, migration, and membrane trafficking.
Caption: Protein Kinase D (PKD) signaling pathway and its inhibition by 1-NA-PP1.
Conclusion
This compound has proven to be an invaluable tool for dissecting the complex roles of individual kinases in cellular signaling. Its development has spurred significant advancements in chemical genetics, providing researchers with a powerful method for achieving highly specific kinase inhibition. This technical guide serves as a comprehensive resource for understanding and utilizing 1-NA-PP1 in kinase research, from its fundamental properties to practical experimental applications. The provided protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the intricate functions of protein kinases in health and disease.
References
1-Naphthyl PP1: An In-depth Technical Guide to its Target Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinases. It is a derivative of the pyrazolo[3,4-d]pyrimidine PP1, which was initially identified as a selective inhibitor of the Src family of tyrosine kinases. The defining characteristic of 1-NA-PP1 is its bulky naphthyl group, which provides steric hindrance that prevents its binding to the ATP-binding pocket of most wild-type kinases. However, it potently inhibits a class of engineered kinases known as analog-sensitive (AS) kinases, where a bulky "gatekeeper" residue in the ATP-binding site is mutated to a smaller one, creating a complementary pocket for the inhibitor. This unique feature makes 1-NA-PP1 an invaluable tool in chemical genetics for the specific inhibition of individual kinases to dissect their roles in complex signaling pathways. This guide provides a comprehensive overview of the primary target kinases of 1-NA-PP1, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Target Kinases and Inhibitory Profile
1-NA-PP1 exhibits inhibitory activity against a range of wild-type and engineered analog-sensitive kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
Wild-Type Kinase Inhibition
While designed for specificity towards AS-kinases, 1-NA-PP1 does exhibit inhibitory activity against several wild-type kinases, particularly some members of the Src family and Protein Kinase D (PKD) family.
| Kinase Family | Kinase | IC50 |
| Src Family | v-Src | 1.0 µM[1][2][3][4][5] |
| c-Fyn | 0.6 µM[1][2][3][4][5] | |
| Abl Family | c-Abl | 0.6 µM[1][2][3][4][5] |
| CDK Family | CDK2 | 18 µM[1][2][3][4][5] |
| CAMK Family | CAMKII | 22 µM[1][2][3][4][5] |
| PKD Family | PKD1 | 154.6 nM[1] |
| PKD2 | 133.4 nM[1] | |
| PKD3 | 109.4 nM[1] |
Table 1: Inhibitory activity of this compound against wild-type kinases.
Analog-Sensitive (AS) Kinase Inhibition
The true power of 1-NA-PP1 lies in its potent and specific inhibition of engineered AS-kinases. By mutating a single "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid (e.g., glycine or alanine), a pocket is created that accommodates the bulky naphthyl group of 1-NA-PP1, leading to a dramatic increase in inhibitory potency.
| Kinase | Gatekeeper Mutation | Wild-Type IC50 | AS-Kinase IC50 |
| v-Src | I338G | 1.0 µM | 1.5 nM[2][3] |
Table 2: Comparison of this compound inhibitory activity against wild-type and analog-sensitive v-Src kinase.
Signaling Pathways of Target Kinases
The following diagrams illustrate the signaling pathways in which the primary target kinases of 1-NA-PP1 are involved.
// Nodes RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR, PDGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src Family Kinases\n(Src, Fyn, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#34A853"]; MAPK [label="MAPK Pathway\n(ERK)", fillcolor="#34A853"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges RTK -> Src; GPCR -> Src; Integrins -> FAK; FAK -> Src; Src -> PI3K; Src -> STAT3; Src -> Ras; PI3K -> Akt; Ras -> MAPK; Akt -> Cell_Survival; MAPK -> Cell_Proliferation; Src -> Cell_Migration; Src -> Angiogenesis; }
Caption: Simplified Src Family Kinase Signaling Pathway.// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors\n(e.g., PDGF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05"]; cAbl [label="c-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR", fillcolor="#FBBC05"]; p73 [label="p73", fillcolor="#34A853"]; CrkL [label="CrkL", fillcolor="#34A853"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"]; Cytoskeletal_Rearrangement [label="Cytoskeletal Rearrangement", shape=ellipse, fillcolor="#F1F3F4"];
// Edges DNA_Damage -> ATM_ATR; ATM_ATR -> cAbl; Growth_Factors -> cAbl; Oxidative_Stress -> cAbl; cAbl -> p73; cAbl -> CrkL; p73 -> Apoptosis; CrkL -> Cytoskeletal_Rearrangement; cAbl -> DNA_Repair; }
Caption: Overview of the c-Abl Signaling Pathway.// Nodes GPCR_RTK [label="GPCRs / RTKs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#FBBC05"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKD [label="PKD (1, 2, 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#34A853"]; PI4KIIIb [label="PI4KIIIβ", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4"]; Vesicular_Trafficking [label="Vesicular Trafficking", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"];
// Edges GPCR_RTK -> PLC; PLC -> DAG; DAG -> PKC; PKC -> PKD; PKD -> HDACs; PKD -> PI4KIIIb; HDACs -> Gene_Expression; PI4KIIIb -> Vesicular_Trafficking; PKD -> Cell_Proliferation; }
Caption: Protein Kinase D (PKD) Signaling Cascade.// Nodes Mitogens [label="Mitogens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#FBBC05"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#34A853"]; p27 [label="p27", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", shape=ellipse, fillcolor="#F1F3F4"]; G1_S_Transition [label="G1/S Transition", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Mitogens -> CyclinD_CDK46; CyclinD_CDK46 -> Rb [label=" phosphorylates"]; Rb -> E2F [label=" inhibits"]; CyclinD_CDK46 -> E2F [label=" releases"]; E2F -> CyclinE [label=" promotes transcription"]; CyclinE -> CDK2 [label=" binds and activates"]; CDK2 -> CyclinE_CDK2 [style=invis]; CyclinE_CDK2 -> Rb [label=" hyper-phosphorylates"]; CyclinE_CDK2 -> p27 [label=" phosphorylates for degradation"]; CyclinE_CDK2 -> DNA_Replication; CyclinE_CDK2 -> G1_S_Transition; }
Caption: CDK2 in the G1/S Cell Cycle Transition.// Nodes Calcium_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin (CaM)", fillcolor="#FBBC05"]; CaM_Complex [label="Ca²⁺/CaM Complex", fillcolor="#FBBC05"]; CAMKII [label="CAMKII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation\n(Thr286)", fillcolor="#34A853"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#34A853"]; AMPA_Receptor [label="AMPA Receptor", fillcolor="#34A853"]; Synaptic_Plasticity [label="Synaptic Plasticity (LTP)", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Calcium_Influx -> Calmodulin; Calmodulin -> CaM_Complex; CaM_Complex -> CAMKII [label=" activates"]; CAMKII -> Autophosphorylation [label=" undergoes"]; CAMKII -> NMDA_Receptor [label=" phosphorylates"]; CAMKII -> AMPA_Receptor [label=" phosphorylates"]; NMDA_Receptor -> Synaptic_Plasticity; AMPA_Receptor -> Synaptic_Plasticity; CAMKII -> Gene_Expression; }
Caption: CaMKII Signaling in Synaptic Plasticity.Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the IC50 value of 1-NA-PP1 against a target kinase. Specific parameters such as enzyme and substrate concentrations may need to be optimized for each kinase. Both radiometric and fluorescence-based methods are common.
1. Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for fluorescence-based assays)
-
For radiometric assay: P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter.
-
For fluorescence-based assay (e.g., LanthaScreen™): specific tracer and antibody, fluorescence plate reader.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of 1-NA-PP1 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the target kinase at a predetermined optimal concentration, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted 1-NA-PP1 or DMSO (as a control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
LanthaScreen™ Eu Kinase Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.[6][7][8][9][10] After incubation, the fluorescence resonance energy transfer (FRET) signal is measured on a plate reader.[6][7][8][9][10]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the 1-NA-PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
}
Caption: Workflow for IC50 Determination of 1-NA-PP1.Analog-Sensitive Kinase Allele (ASKA) Technology Workflow
This workflow outlines the key steps in utilizing ASKA technology with 1-NA-PP1 to identify direct substrates of a kinase of interest.
1. Generation of the Analog-Sensitive Kinase:
-
Identify the "gatekeeper" residue in the ATP-binding pocket of the kinase of interest through sequence alignment.
-
Use site-directed mutagenesis to replace the bulky gatekeeper residue with a smaller one (e.g., Glycine or Alanine).
-
Express and purify the engineered AS-kinase.
2. In Vitro Labeling of Substrates:
-
Prepare a cell lysate or a purified protein mixture containing potential substrates.
-
Incubate the AS-kinase with the substrate mixture in the presence of a "bulky" ATP analog, such as N6-benzyl-ATPγS (a thiophosphate analog). Wild-type kinases in the lysate will not efficiently utilize this analog.
-
The AS-kinase will specifically transfer the thiophosphate group to its direct substrates.
3. Enrichment of Thiophosphorylated Peptides:
-
Digest the protein mixture with a protease (e.g., trypsin).
-
Enrich the thiophosphorylated peptides using affinity chromatography, for example, with iodoacetyl-agarose beads which covalently bind to the sulfur atom of the thiophosphate.
4. Identification of Substrates by Mass Spectrometry:
-
Elute the enriched peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the phosphorylated peptides and thus the direct substrates of the kinase.
}
Caption: Experimental Workflow for the ASKA Technology.Conclusion
This compound, in conjunction with analog-sensitive kinase technology, provides a powerful and specific tool for dissecting the complex roles of individual kinases in cellular signaling. Its utility in identifying direct kinase substrates and in elucidating the temporal dynamics of phosphorylation events makes it an indispensable molecule for researchers in cell biology and drug discovery. This guide has provided a comprehensive overview of its target kinases, inhibitory profile, and the experimental methodologies required for its effective use in the laboratory. Careful optimization of the described protocols will enable researchers to leverage the full potential of this unique chemical genetic approach.
References
- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
1-Naphthyl PP1: A Technical Guide for Researchers
CAS Number: 221243-82-9[1][2][3]
Chemical Name: 1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2]
This technical guide provides an in-depth overview of 1-Naphthyl PP1 (1-NA-PP1), a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD).[4][5] It is a valuable tool for researchers in cell biology and drug development for dissecting signaling pathways and investigating the therapeutic potential of kinase inhibition.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor.[3] Its primary mechanism involves targeting the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate from ATP to their substrates. A key feature of this compound is its enhanced potency against engineered kinases containing a mutation in the "gatekeeper" residue of the ATP-binding pocket.[6][7] This "analog-sensitive" kinase technology allows for highly specific inhibition of a target kinase in a cellular context, minimizing off-target effects.[8]
Biological Activity and Selectivity
This compound exhibits potent inhibitory activity against a range of kinases. Its selectivity is a crucial aspect of its utility as a research tool.
Quantitative Inhibitory Activity of this compound
| Target Kinase | IC50 | Notes |
| Src Family Kinases | ||
| v-Src | 1.0 µM[1][4][5][9] | Wild-Type |
| I338G mutant v-Src | 1.5 nM[1] | Over 800 times more selective for the mutant |
| c-Fyn | 0.6 µM[1][4][5][9] | |
| Other Tyrosine Kinases | ||
| c-Abl | 0.6 µM[1][4][5][9] | |
| Protein Kinase D (PKD) | ||
| PKD1 | 154.6 nM[4][5] | |
| PKD2 | 133.4 nM[4][5] | |
| PKD3 | 109.4 nM[4][5] | |
| Other Kinases | ||
| CDK2 | 18 µM[1][4][5][9] | |
| CAMK II | 22 µM[1][4][5][9] |
Signaling Pathways
This compound is a valuable tool for dissecting signaling pathways regulated by Src family kinases and PKD.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.
Protein Kinase D (PKD) Signaling
PKD is a family of serine/threonine kinases involved in diverse cellular functions, including Golgi organization, cell proliferation, and invasion.
Experimental Protocols
The following are representative protocols for utilizing this compound in experimental settings.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the IC50 of this compound against a target kinase.
Materials:
-
Purified wild-type or analog-sensitive kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide or protein
-
[γ-³²P]ATP or unlabeled ATP
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper (for radioactive method)
-
Scintillation counter (for radioactive method)
-
Microplate reader and appropriate detection reagents (for non-radioactive methods)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. If using a radioactive assay, include a tracer amount of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction.
-
Detect kinase activity:
-
Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods: Use commercially available kits that measure ATP consumption (e.g., ADP-Glo) or antibody-based methods to detect substrate phosphorylation (e.g., ELISA).
-
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC3)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM).
-
Incubate the plates for a specified time course (e.g., 72 hours).[4]
-
Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Analyze the data to determine the effect of this compound on cell proliferation.
Experimental Workflow for a Cell-Based Assay
Conclusion
This compound is a powerful and selective chemical probe for studying the roles of Src family kinases and PKD in cellular signaling. Its utility is significantly enhanced when used in conjunction with analog-sensitive kinase technology, allowing for precise dissection of kinase function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, PKD inhibitor (CAS 221243-82-9) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. glpbio.com [glpbio.com]
- 8. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Src | TargetMol [targetmol.com]
1-Naphthyl PP1: A Technical Guide to its Application as a Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthyl PP1 (1-NA-PP1) is a potent, ATP-competitive inhibitor of Src family kinases, demonstrating significant utility in cellular and molecular research. This pyrazolopyrimidine derivative exhibits selectivity for Src family members, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl. Its application is particularly prominent in the field of chemical genetics, where it is employed to selectively inhibit engineered "analog-sensitive" (AS) kinases. This technical guide provides a comprehensive overview of 1-NA-PP1, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use, and a visual representation of its impact on cellular signaling pathways.
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various human cancers, making them a key target for therapeutic intervention. This compound (1-NA-PP1) has emerged as a valuable chemical tool for dissecting the roles of SFKs in these processes. As a selective inhibitor, it allows for the acute and reversible modulation of SFK activity, providing insights into their downstream signaling networks. Furthermore, its preferential activity against analog-sensitive kinase mutants has paved the way for highly specific investigations into the function of individual kinases within complex cellular systems.
Mechanism of Action
1-NA-PP1 functions as an ATP-competitive inhibitor. Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. The bulky naphthyl group of 1-NA-PP1 provides selectivity by exploiting a key "gatekeeper" residue within the ATP-binding site. In most wild-type kinases, a bulky gatekeeper residue sterically hinders the binding of 1-NA-PP1. However, in Src family kinases, which possess a smaller gatekeeper residue, the inhibitor can be accommodated.
This "bump-and-hole" or "analog-sensitive" approach is a cornerstone of chemical genetics. By mutating the bulky gatekeeper residue of a target kinase to a smaller amino acid (e.g., glycine or alanine), a "hole" is created in the ATP-binding pocket. This engineered kinase, now termed an analog-sensitive (AS) kinase, becomes highly susceptible to inhibition by "bumped" inhibitors like 1-NA-PP1, while the wild-type kinase remains largely unaffected. This strategy enables the highly specific inhibition of a single kinase within a cell, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors.
Quantitative Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of 1-NA-PP1 has been characterized against a range of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of 1-NA-PP1, providing a quantitative measure of its potency and selectivity.
Table 1: IC50 Values of this compound against Wild-Type Kinases
| Kinase Target | IC50 |
| v-Src | 1.0 µM[1] |
| c-Fyn | 0.6 µM[1] |
| c-Abl | 0.6 µM[1] |
| CDK2 | 18 µM[1] |
| CAMK II | 22 µM[1] |
| PKD1 | 154.6 nM[1][2] |
| PKD2 | 133.4 nM[1][2] |
| PKD3 | 109.4 nM[1][2] |
Table 2: Preferential Inhibition of Analog-Sensitive (AS) Kinases by this compound
| Kinase (Wild-Type vs. Analog-Sensitive Mutant) | IC50 |
| v-Src (wild-type) | 1.0 µM[3] |
| v-Src (I338G mutant) | 1.5 nM[3] |
Experimental Protocols
In Vitro Src Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of 1-NA-PP1 against a Src family kinase using a radiometric assay format.
Materials:
-
Recombinant active Src family kinase (e.g., c-Src, Fyn, Lck)
-
Specific peptide substrate for the kinase
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid solution (0.75%)
-
Scintillation counter and vials
-
96-well reaction plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
In a 96-well plate, add the diluted 1-NA-PP1 or vehicle control.
-
Add the recombinant Src kinase and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the vehicle control and determine the IC50 value by plotting the data on a semi-log graph.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of 1-NA-PP1 on the viability and proliferation of cancer cell lines that are dependent on Src family kinase signaling.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of 1-NA-PP1 or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of 1-NA-PP1 relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This protocol describes how to assess the inhibitory effect of 1-NA-PP1 on the autophosphorylation of Src kinases within cells.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of 1-NA-PP1 or vehicle control for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
Mandatory Visualizations
Src Family Kinase Signaling Pathway
Caption: Canonical Src family kinase signaling pathways.
Experimental Workflow: Chemical Genetics with this compound
Caption: Workflow for analog-sensitive kinase studies.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of Src family kinases in health and disease. Its well-characterized inhibitory profile, coupled with its utility in innovative chemical genetic approaches, provides a robust platform for dissecting complex signaling networks with high precision. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of 1-NA-PP1 in advancing our understanding of kinase biology and in the development of novel therapeutic strategies.
References
The Role of 1-Naphthyl PP1 in Chemical Genetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical genetics is a powerful discipline that utilizes small molecules to perturb protein function, offering a temporal and reversible alternative to traditional genetic approaches. A cornerstone of this field is the "bump-hole" strategy, which engineers proteins to be uniquely sensitive to synthetic small-molecule inhibitors. This guide provides an in-depth overview of 1-Naphthyl PP1 (1-NA-PP1), a pivotal inhibitor in this methodology. We will explore its mechanism of action, detail its application in dissecting signaling pathways, provide structured quantitative data, and present detailed experimental protocols and workflows to facilitate its use in research and drug development.
Introduction to 1-NA-PP1 and the "Bump-Hole" Strategy
The high degree of homology within protein families, particularly among kinases, presents a significant challenge for the development of highly specific inhibitors. The "bump-hole" or "analog-sensitive" (AS) approach elegantly circumvents this by introducing a mutation in the target protein to create a unique binding pocket, the "hole," which accommodates a "bumped" or bulky inhibitor that does not bind to wild-type proteins.[1][2]
This compound (1-NA-PP1) is a pyrazolopyrimidine-based, cell-permeable, and reversible inhibitor designed to selectively target these engineered analog-sensitive kinases.[3][4] The strategy involves mutating a conserved, bulky "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to a smaller amino acid, such as glycine or alanine.[5] This modification creates a "hole" that allows the bulky naphthyl group of 1-NA-PP1 to bind with high affinity, an interaction that is sterically hindered in wild-type kinases.[1] This targeted inhibition allows for the precise dissection of the cellular functions of individual kinases.
Mechanism of Action: Engineering Specificity
The specificity of the 1-NA-PP1 and analog-sensitive kinase pairing lies in the principles of steric complementarity.
-
Wild-Type Kinase: In a wild-type kinase, a large gatekeeper residue (e.g., threonine, methionine, or phenylalanine) physically obstructs the binding of bulky inhibitors like 1-NA-PP1. The smaller, endogenous ATP molecule, however, can bind without hindrance.
-
Analog-Sensitive (AS) Kinase: Site-directed mutagenesis is used to replace the large gatekeeper residue with a smaller one (e.g., glycine or alanine). This creates an enlarged hydrophobic pocket—the "hole."
-
Selective Inhibition: The "bumped" 1-NA-PP1 molecule, with its naphthyl group, fits snugly into this engineered pocket, allowing it to potently inhibit the AS-kinase. This interaction is highly specific, as 1-NA-PP1 has a much lower affinity for the wild-type kinase.
Below is a diagram illustrating this "bump-hole" principle.
Quantitative Data: Inhibitory Potency of 1-NA-PP1
The efficacy of the "bump-hole" approach is demonstrated by the significant difference in the half-maximal inhibitory concentration (IC50) of 1-NA-PP1 for analog-sensitive kinases compared to their wild-type counterparts. The following table summarizes the IC50 values for several kinases.
| Kinase Target | Wild-Type IC50 (µM) | Analog-Sensitive Mutant | Analog-Sensitive IC50 (nM) | Fold Selectivity (approx.) |
| v-Src | 1.0[4][6][7][8][9][10] | I338G | 1.5[3][11] | ~667x |
| c-Fyn | 0.6[4][6][7][8][9][10] | I338G | 1.5[3] | ~400x |
| c-Abl | 0.6[4][6][7][8][9][10] | T315I/I338G | 7.0[3] | ~85x |
| CDK2 | 18[4][6][7][8][9][10] | F80G | 15[3] | ~1200x |
| CAMK II | 22[6][7][8][9][10] | M120A | - | - |
| PKD1 | 0.1546[6][7] | M659G | - | - |
| PKD2 | 0.1334[6][7] | - | - | - |
| PKD3 | 0.1094[6][7] | - | - | - |
Note: IC50 values can vary depending on assay conditions.
Application in Signaling Pathway Elucidation
The ability to rapidly and reversibly inhibit a specific kinase makes the 1-NA-PP1 system an invaluable tool for dissecting complex signaling cascades. By treating cells expressing an AS-kinase with 1-NA-PP1, researchers can observe the direct downstream consequences of inhibiting that specific kinase, thereby identifying its substrates and its role in a pathway.
A prime example is the study of the MAPK/ERK pathway. The p90 ribosomal S6 kinases (RSKs) are downstream effectors of ERK. By creating an analog-sensitive RSK, researchers can use 1-NA-PP1 to specifically inhibit RSK and identify its unique substrates, distinguishing its role from that of ERK.
The diagram below illustrates how 1-NA-PP1 can be used to probe the MAPK/ERK signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes how to assess the inhibitory effect of 1-NA-PP1 on a purified analog-sensitive kinase.
Reagents:
-
Purified wild-type and AS-kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide or protein
-
[γ-³²P]ATP or unlabeled ATP
-
1-NA-PP1 stock solution in DMSO
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mix containing the AS-kinase, its substrate, and kinase buffer.
-
Add varying concentrations of 1-NA-PP1 (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive detection).
-
Incubate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by autoradiography (for radiometric assay) or Western blotting with a phospho-specific antibody (for non-radiometric assay).
-
Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Cell-Based Assay for Signaling Pathway Analysis
This protocol outlines a general workflow for studying the effect of inhibiting an AS-kinase in a cellular context.
Materials:
-
Cell line stably or transiently expressing the AS-kinase
-
Appropriate cell culture medium and reagents
-
1-NA-PP1 stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibodies: phospho-specific antibody for a downstream target, total protein antibody for the target, and a loading control antibody (e.g., GAPDH or β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the AS-kinase at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
Treat cells with the desired concentration of 1-NA-PP1 or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
If applicable, stimulate the signaling pathway with an appropriate agonist for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of 1-NA-PP1 on the activity of the AS-kinase.
-
The following diagram illustrates a typical workflow for a cell-based chemical genetics experiment.
Conclusion
This compound, in conjunction with analog-sensitive kinase technology, provides a robust and versatile platform for the specific and controlled inhibition of individual kinases. This "bump-hole" strategy has proven invaluable for elucidating the complex roles of kinases in cellular signaling and disease. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively employ this powerful chemical genetics tool in their own investigations, ultimately paving the way for new therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Methodological & Application
Application Notes and Protocols for Studying Src Signaling Using 1-Naphthyl PP1
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1] It also demonstrates inhibitory activity against c-Abl and has been instrumental in the field of chemical genetics due to its preferential inhibition of engineered analog-sensitive (AS) kinases over their wild-type counterparts.[1][2] This characteristic allows for highly specific inhibition of a target kinase in a cellular or organismal context, minimizing off-target effects. These application notes provide a comprehensive guide to utilizing this compound for the investigation of Src signaling pathways, including detailed protocols for key experiments and data presentation for informed decision-making.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[3] Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The bulky naphthyl group provides specificity, as it creates a steric clash with a "gatekeeper" residue in the ATP-binding pocket of most wild-type kinases.[2][3] In analog-sensitive (AS) kinases, this gatekeeper residue is mutated to a smaller amino acid (e.g., glycine or alanine), creating an enlarged pocket that can accommodate the bulky side group of this compound, leading to potent and specific inhibition.[2][3]
Data Presentation
Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of this compound against various kinases, providing a basis for designing experiments and interpreting results.
| Kinase Target | IC50 | Notes |
| v-Src | 1.0 µM | |
| c-Fyn | 0.6 µM | |
| c-Abl | 0.6 µM | |
| CDK2 | 18 µM | Reduced potency |
| CAMK II | 22 µM | Reduced potency |
| I338G v-Src (analog-sensitive) | 1.5 nM | High potency against AS mutant |
| Wild-type v-Src | 1000 nM (1 µM) | ~667-fold selectivity for AS mutant |
| PKD1 | 154.6 nM | Also a potent PKD inhibitor |
| PKD2 | 133.4 nM | |
| PKD3 | 109.4 nM |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Data compiled from multiple sources.[4][5][6][7][8][9][10][11]
Mandatory Visualizations
Caption: Overview of the Src signaling pathway, a central node in cellular communication.
Caption: A typical experimental workflow for investigating Src signaling using this compound.
Caption: Mechanism of selective inhibition of analog-sensitive kinases by this compound.
Experimental Protocols
In Vitro Src Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on Src kinase activity in a cell-free system.
Materials:
-
Recombinant active Src kinase
-
Src substrate peptide (e.g., poly(E4Y))
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Microcentrifuge tubes or 96-well plates
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter (for radioactive assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase buffer, Src substrate peptide (final concentration ~150 µM), and recombinant Src kinase (2-20 units/reaction).
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~10 µM).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by adding 40% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Procedure (ADP-Glo™ Method):
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, set up the kinase reaction with Src, substrate, ATP, and varying concentrations of this compound.
-
After incubation, add the ADP-Glo™ Reagent to deplete unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.[12]
Western Blotting for Src Phosphorylation
This protocol allows for the detection of changes in Src autophosphorylation (a marker of its activity) and the phosphorylation of its downstream targets in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Src (Tyr416), anti-total-Src, and antibodies for downstream targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a DMSO vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total Src.
Cell Viability/Proliferation Assay
This protocol measures the effect of Src inhibition by this compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT, MTS, or XTT reagent
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a suitable density and allow them to attach.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]
-
Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Troubleshooting
-
High background in Western Blots: Optimize blocking conditions (try different blocking agents like BSA or casein) and antibody concentrations. Ensure adequate washing steps.
-
No inhibition observed: Confirm the activity of the recombinant kinase and the integrity of this compound. For cell-based assays, ensure the inhibitor is cell-permeable in your cell type and consider longer incubation times or higher concentrations.
-
Variability in results: Maintain consistent cell culture conditions, passage numbers, and reagent preparations. Perform experiments in triplicate to ensure reproducibility.
Conclusion
This compound is a valuable tool for dissecting the intricate roles of Src family kinases in various cellular processes. By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this inhibitor to advance our understanding of Src signaling in both normal physiology and disease.
References
- 1. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | Src | TargetMol [targetmol.com]
- 12. promega.com [promega.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Naphthyl PP1 (1-NA-PP1) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and reversible pyrazolopyrimidine-based ATP-competitive inhibitor. It is widely utilized in cell biology and drug development to investigate the function of specific protein kinases. 1-NA-PP1 exhibits selectivity for certain wild-type kinases, such as those in the Src family, but its primary utility lies in the field of chemical genetics as a selective inhibitor of engineered analog-sensitive (AS) kinases.[1][2][3]
The "analog-sensitive" or "bump-hole" approach involves mutating a bulky "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, such as glycine or alanine. This modification creates a unique pocket that can accommodate bulky inhibitors like 1-NA-PP1, which are sterically hindered from binding to wild-type kinases.[2][3] This powerful technique allows for the highly specific and temporal control of a single kinase's activity within a complex cellular environment, enabling researchers to dissect its role in various signaling pathways and cellular processes.
Mechanism of Action
1-NA-PP1 functions as an ATP-competitive inhibitor. The pyrazolopyrimidine core of the molecule mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[2][4] In wild-type kinases, a bulky gatekeeper residue sterically prevents the bulky naphthyl group of 1-NA-PP1 from fitting into the active site. However, in analog-sensitive (AS) kinases, the smaller gatekeeper residue creates a "hole" that accommodates the "bump" of the naphthyl group, leading to potent and specific inhibition.[2][3]
Applications in Cell Culture
-
Dissecting Kinase Function: By specifically inhibiting an AS-kinase, researchers can elucidate its role in various cellular processes such as cell cycle progression, proliferation, differentiation, and apoptosis.[5]
-
Target Validation: The use of 1-NA-PP1 with AS-kinases provides a robust method for validating specific kinases as potential drug targets.
-
Signal Pathway Analysis: It allows for the precise dissection of signaling cascades by observing the downstream effects of inhibiting a particular kinase.
Data Presentation
Table 1: Inhibitory Activity of 1-NA-PP1 against Wild-Type Kinases
| Kinase | IC₅₀ (µM) |
| v-Src | 1.0 |
| c-Fyn | 0.6 |
| c-Abl | 0.6 |
| CDK2 | 18 |
| CAMK II | 22 |
| PKD1 | 0.1546 |
| PKD2 | 0.1334 |
| PKD3 | 0.1094 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Enhanced Potency of 1-NA-PP1 against Analog-Sensitive (AS) Kinases
| Kinase Pair (Wild-Type vs. AS-Mutant) | IC₅₀ (nM) | Fold Selectivity |
| v-Src vs. v-Src (I338G) | 1000 vs. 1.5 | ~667x |
| c-Fyn vs. c-Fyn-as1 | 600 vs. 1.5 | 400x |
| c-Abl vs. c-Abl-as2 | 600 vs. 7.0 | ~86x |
| CDK2 vs. Cdk2-as1 | 18000 vs. 15 | 1200x |
Data compiled from multiple sources.[1]
Table 3: Cellular Effects of 1-NA-PP1
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| LNCaP | 22.5 | 45 min | Inhibition of PMA-induced PKD1 autophosphorylation |
| PC3 | 10 | 48 h | G2/M cell cycle arrest |
| PC3 | 0-100 | 72 h | Inhibition of cell proliferation and survival |
Data compiled from multiple sources.[6]
Experimental Protocols
Materials
-
This compound (1-NA-PP1)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (wild-type or expressing an AS-kinase)
-
Standard cell culture reagents and equipment (e.g., plates, incubators, microscopes)
Preparation of 1-NA-PP1 Stock Solution
-
1-NA-PP1 is soluble in DMSO.[8] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the appropriate amount of 1-NA-PP1 powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.174 mg of 1-NA-PP1 (MW: 317.39 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
General Protocol for Cell Treatment
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 1-NA-PP1 stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO in the medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of 1-NA-PP1 or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period, which can range from minutes to several days depending on the experimental goals.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of target proteins.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect on cell growth.
-
Cell Cycle Analysis (e.g., Flow Cytometry): To investigate effects on cell cycle progression.
-
Immunofluorescence Microscopy: To observe changes in protein localization or cellular morphology.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of 1-NA-PP1 inhibition of an analog-sensitive kinase.
Experimental Workflow Diagram
Caption: General experimental workflow for cell culture treatment with 1-NA-PP1.
References
- 1. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 2. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 1-Naphthyl PP1 (1-NA-PP1) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent and selective, cell-permeable inhibitor of Src family kinases and has been instrumental in the study of protein kinase signaling.[1][2][3][4][5][6][7] It exhibits selectivity for Src family members such as v-Src and c-Fyn, as well as the tyrosine kinase c-Abl.[2][5] Notably, 1-NA-PP1 is a powerful tool in chemical genetics, where it preferentially inhibits engineered analog-sensitive (AS) kinases over their wild-type counterparts.[2][5][8] This allows for the specific inhibition of a single kinase in a complex biological system, enabling detailed investigation of its function.[8] This document provides comprehensive application notes and detailed protocols for the effective in vitro use of 1-NA-PP1.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro inhibitory concentrations of 1-NA-PP1 against various protein kinases.
Table 1: IC50 Values of 1-NA-PP1 Against Wild-Type Kinases
| Target Kinase | IC50 | Assay Conditions | Reference |
| v-Src | 1.0 µM | In vitro kinase assay | [1][2][3][4][5][6][9][10] |
| c-Fyn | 0.6 µM | In vitro kinase assay | [1][2][3][4][5][6][9][10] |
| c-Abl | 0.6 µM | In vitro kinase assay | [1][2][3][4][5][6][9][10] |
| CDK2 | 18 µM | In vitro kinase assay | [1][2][3][4][5][6][9][10] |
| CAMK II | 22 µM | In vitro kinase assay | [1][2][3][4][5][6][9][10] |
| PKD1 | 154.6 nM | Cell-free assay | [1][9][11] |
| PKD2 | 133.4 nM | Cell-free assay | [1][9][11] |
| PKD3 | 109.4 nM | Cell-free assay | [1][9][11] |
Table 2: IC50 Values of 1-NA-PP1 Against Analog-Sensitive (AS) Kinases
| Target Kinase | IC50 | Wild-Type Kinase IC50 | Fold Selectivity | Reference |
| v-Src-as1 (I338G) | 1.5 nM | 1.0 µM | ~667 | [2][5][7][8] |
| c-Fyn-as1 | 1.5 nM | 0.6 µM | ~400 | [8] |
| c-Abl-as2 | 7.0 nM | 0.6 µM | ~86 | [8] |
| Cdk2-as1 | 15 nM | 18 µM | ~1200 | [8] |
Table 3: Cellular Effects of 1-NA-PP1
| Cell Line | Effect | Concentration | Duration | Reference |
| LNCaP | Inhibition of PMA-induced PKD1 autophosphorylation | IC50 = 22.5 µM | 45 min | [1] |
| PC3 | Inhibition of cell proliferation and survival | 0-100 µM | 72 h | [1] |
| PC3 | G2/M cell cycle arrest | 10 µM | 48 h | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 1-NA-PP1 and a typical experimental workflow for its application.
Caption: Inhibition of Src, c-Abl, and PKD pathways by 1-NA-PP1.
Caption: Experimental workflow for determining 1-NA-PP1 efficacy.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the IC50 of 1-NA-PP1 against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
1-NA-PP1 (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radiometric assay) or phospho-specific antibody (for non-radiometric assay)
-
10% Phosphoric acid or SDS-PAGE loading buffer
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase and its specific substrate in kinase reaction buffer.
-
Add Inhibitor: Add varying concentrations of 1-NA-PP1 (e.g., a serial dilution from 100 µM to 1 nM) to the reaction tubes. Include a DMSO-only control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Start the reaction by adding a mix of ATP and [γ-³²P]ATP to a final concentration appropriate for the kinase (often near its Km for ATP).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
-
Terminate Reaction: Stop the reaction by adding 10% phosphoric acid (for radiometric assay) or SDS-PAGE loading buffer (for non-radiometric assay).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the 1-NA-PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol measures the effect of 1-NA-PP1 on the proliferation and viability of a chosen cell line.
Materials:
-
Cells of interest (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
1-NA-PP1 (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of 1-NA-PP1 in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of 1-NA-PP1. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the DMSO-only control to determine the percentage of cell viability. Plot the percentage of viability against the 1-NA-PP1 concentration to determine the EC50 or IC50 for cell growth inhibition.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the effect of 1-NA-PP1 on the phosphorylation status of a specific downstream target of a kinase.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
1-NA-PP1 (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of 1-NA-PP1 for a specific duration. If applicable, stimulate the signaling pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[12]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add SDS-PAGE loading buffer, and heat the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in treated versus untreated samples.
Conclusion
This compound is a versatile and powerful tool for studying protein kinase function in vitro. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in their experiments. Careful dose-response studies are recommended to determine the optimal concentration for each specific kinase and cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Src | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound(1-NA-PP1)产品说明书 [selleck.cn]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 1-Naphthyl PP1 in the Inhibition of c-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent, ATP-competitive inhibitor of Src family kinases and the non-receptor tyrosine kinase, c-Abl.[1][2] Its utility in cancer research and cell biology stems from its ability to selectively inhibit specific kinases, thereby enabling the elucidation of their roles in various signaling pathways. These application notes provide detailed protocols for utilizing this compound to inhibit c-Abl kinase activity in both in vitro and cellular contexts. The provided methodologies and data will assist researchers in designing and executing experiments to investigate the function of c-Abl and to assess the efficacy of its inhibition.
Mechanism of Action
This compound functions by competing with ATP for binding to the kinase domain of c-Abl. The bulky naphthyl group of the inhibitor occupies a hydrophobic pocket adjacent to the ATP-binding site, a feature that contributes to its selectivity for certain kinases.[3] In the context of chemical genetics, this compound is often used with analog-sensitive (AS) kinase mutants, where a "gatekeeper" residue in the ATP-binding pocket is mutated to a smaller amino acid, enhancing the inhibitor's potency and specificity for the engineered kinase.
Quantitative Data
The inhibitory activity of this compound against c-Abl and other related kinases has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Kinase Target | Inhibitor | IC50 (µM) |
| c-Abl | This compound | 0.6 [2] |
| v-Src | This compound | 1.0[2] |
| c-Fyn | This compound | 0.6[2] |
| CDK2 | This compound | 18[2] |
| CAMKII | This compound | 22[2] |
Signaling Pathway
c-Abl is a crucial signaling node involved in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4] Its dysregulation is implicated in various cancers. The following diagram illustrates a simplified c-Abl signaling pathway, highlighting key upstream activators and downstream effectors.
Caption: Simplified c-Abl signaling pathway and its inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the inhibitory effects of this compound on c-Abl kinase.
In Vitro c-Abl Kinase Assay
This protocol is adapted from a general kinase assay and is designed to measure the direct inhibition of c-Abl by this compound.[5]
Materials:
-
Recombinant human c-Abl kinase
-
Abltide (or other suitable peptide substrate)
-
This compound (stock solution in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or ATP (for non-radioactive assays)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the c-Abl enzyme to each well.
-
Add the diluted this compound or DMSO control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of substrate phosphorylation.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro c-Abl kinase assay with this compound.
Cellular Assay for c-Abl Inhibition: Western Blot Analysis
This protocol describes how to assess the inhibition of c-Abl activity in cultured cells by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line with active c-Abl signaling (e.g., K562, HeLa)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-c-Abl, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Caption: Workflow for Western blot analysis of c-Abl inhibition.
Cell Viability Assay
This protocol can be used to determine the effect of c-Abl inhibition by this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot against the inhibitor concentration to determine the EC50 value.
Troubleshooting
-
Low Inhibitor Potency in Cellular Assays: High intracellular ATP concentrations can compete with ATP-competitive inhibitors. Consider using higher concentrations of this compound or a longer incubation time.
-
Off-Target Effects: this compound can inhibit other kinases, particularly at higher concentrations.[2] Corroborate findings using complementary approaches such as RNAi or by using multiple inhibitors with different selectivity profiles.
-
Inconsistent Western Blot Results: Ensure complete cell lysis and the use of fresh protease and phosphatase inhibitors. Optimize antibody concentrations and blocking conditions.
Conclusion
This compound is a valuable tool for the study of c-Abl kinase. The protocols and data presented here provide a foundation for researchers to investigate the role of c-Abl in various biological processes and to evaluate the potential of c-Abl inhibitors in drug development. Careful experimental design and consideration of the inhibitor's selectivity are crucial for obtaining robust and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Naphthyl PP1 in Cancer Research
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a cell-permeable, ATP-competitive kinase inhibitor belonging to the pyrazolopyrimidine class. It is a valuable tool in cancer research primarily for its selective inhibition of Src family kinases, c-Abl, and Protein Kinase D (PKD).[1][2] Its most powerful application, however, lies in the field of chemical genetics, where it is used to potently and specifically inhibit engineered "analog-sensitive" (AS) kinases, allowing researchers to dissect the precise roles of individual kinases in cancer-related signaling pathways.[3][4]
Mechanism of Action
1-NA-PP1 functions by competing with ATP for the binding site in the kinase catalytic domain. While it shows selectivity for certain wild-type kinases, its true utility comes from its preferential inhibition of AS kinases.[5] AS kinases are genetically engineered to have a bulky "gatekeeper" residue in the ATP-binding pocket replaced with a smaller amino acid, such as glycine or alanine.[3][6] This modification creates a pocket that accommodates the bulky naphthyl group of 1-NA-PP1, leading to a dramatic increase in inhibitor potency (often by several orders of magnitude) compared to the wild-type kinase, which cannot accommodate the inhibitor.[3][7] This "chemical genetic" approach provides a rapid, reversible, and highly specific method for inhibiting a single target kinase within a complex biological system.[4][6]
Data Presentation
Inhibitory Activity of this compound Against Wild-Type Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of wild-type kinases.
| Kinase Target | IC50 | Reference |
| PKD3 | 109.4 nM | [1][2] |
| PKD2 | 133.4 nM | [1][2] |
| PKD1 | 154.6 nM | [1][2] |
| c-Fyn | 0.6 µM | [1][5][8] |
| c-Abl | 0.6 µM | [1][5][8] |
| v-Src | 1.0 µM | [1][5][8] |
| CDK2 | 18 µM | [1][5][8] |
| CAMK II | 22 µM | [1][5][8] |
Enhanced Potency of this compound Against Analog-Sensitive (AS) Kinases
This table highlights the dramatic increase in potency of this compound for engineered analog-sensitive kinases compared to their wild-type counterparts.
| Kinase Target (Mutation) | IC50 (AS-Kinase) | IC50 (Wild-Type Kinase) | Fold Selectivity | Reference |
| v-Src (I338G) | 1.5 nM | 1,000 nM (1.0 µM) | ~667x | [3][5] |
| c-Fyn (analog-sensitive) | 1.5 nM | 600 nM (0.6 µM) | 400x | [3] |
| c-Abl (analog-sensitive) | 7.0 nM | 600 nM (0.6 µM) | ~85x | [3] |
| Cdk2 (analog-sensitive) | 15 nM | 18,000 nM (18 µM) | 1200x | [3] |
Visualizations
Caption: this compound inhibits key signaling pathways in cancer cells.
Caption: Workflow for a chemical genetics experiment using 1-NA-PP1.
Caption: Differential sensitivity of kinases to this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol assesses the effect of this compound on the proliferation of cancer cells, such as the PC3 prostate cancer line.[1]
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO, e.g., 20 mM)
-
WST-1 reagent
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0-100 µM).[1] Include "vehicle control" (DMSO only) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours at 37°C.
-
Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution. It has been shown to cause G2/M arrest in PC3 cells.[1][8]
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
6-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Collect both floating and attached cells. For attached cells, wash with PBS, detach with trypsin, and combine with the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content based on PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.
Protocol 3: Western Blotting for Phospho-Kinase Inhibition
This protocol is used to verify the inhibition of a specific kinase by this compound in a cellular context, for example, by measuring the autophosphorylation of PKD1.[1]
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
This compound
-
Kinase activator (e.g., Phorbol 12-myristate 13-acetate for PKD)[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-total-PKD)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 45 minutes).[1]
-
Stimulation: Stimulate the cells with an activator (e.g., Phorbol 12-myristate 13-acetate) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total (pan) form of the kinase or a housekeeping protein (e.g., GAPDH, β-actin).
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. bio-techne.com [bio-techne.com]
- 6. An analog sensitive allele permits rapid and reversible chemical inhibition of PKC-3 activity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for 1-Naphthyl PP1 Treatment of Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthyl PP1 (1-NA-PP1) is a potent and selective pyrazolopyrimidine-based inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2][3] Research has demonstrated its efficacy as an anti-cancer agent in prostate cancer cells, primarily through the induction of cell cycle arrest and inhibition of cell migration and invasion.[2][3] These application notes provide a comprehensive overview of the effects of 1-NA-PP1 on prostate cancer cells, including quantitative data and detailed experimental protocols to facilitate further research and drug development.
Mechanism of Action
1-NA-PP1 exerts its anti-cancer effects by targeting two key families of kinases involved in prostate cancer progression:
-
Src Family Kinases: As a selective inhibitor of Src family kinases, including v-Src and c-Fyn, 1-NA-PP1 can disrupt downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][4]
-
Protein Kinase D (PKD): 1-NA-PP1 is also a potent, ATP-competitive pan-PKD inhibitor.[2][3] Inhibition of PKD isoforms has been shown to block prostate cancer cell proliferation and invasion.[2][3]
Data Presentation
The following tables summarize the quantitative effects of 1-NA-PP1 on various prostate cancer cell lines and related kinases.
Table 1: Inhibitory Activity of 1-NA-PP1 against various kinases
| Kinase | IC50 |
| v-Src | 1.0 µM |
| c-Fyn | 0.6 µM |
| c-Abl | 0.6 µM |
| CDK2 | 18 µM |
| CAMK II | 22 µM |
| PKD1 | 154.6 nM |
| PKD2 | 133.4 nM |
| PKD3 | 109.4 nM |
Table 2: Effect of 1-NA-PP1 on PC3 Prostate Cancer Cell Viability
| Treatment Duration | 1-NA-PP1 Concentration | % Cell Viability |
| 72 hours | 0.3 µM | ~90% |
| 72 hours | 1 µM | ~80% |
| 72 hours | 3 µM | ~60% |
| 72 hours | 10 µM | ~40% |
| 72 hours | 30 µM | ~20% |
| 72 hours | 100 µM | ~10% |
Source:[6]
Table 3: Effect of 1-NA-PP1 on PC3 Prostate Cancer Cell Cycle Distribution
| Treatment (48 hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55% | 25% | 20% |
| 10 µM 1-NA-PP1 | 30% | 15% | 55% |
Table 4: Effect of 1-NA-PP1 on Prostate Cancer Cell Invasion
| Cell Line | Treatment (24 hours) | % Invasion (relative to control) |
| DU145 | 10 µM 1-NA-PP1 | ~40% |
| PC3 | 10 µM 1-NA-PP1 | ~50% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 1-NA-PP1 inhibits Src family kinases and PKD, leading to reduced cell migration/invasion and G2/M cell cycle arrest.
Caption: Workflow for determining cell viability after 1-NA-PP1 treatment using the MTT assay.
Caption: Workflow for analyzing cell cycle distribution following 1-NA-PP1 treatment.
Experimental Protocols
Cell Culture
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP) should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
This protocol is adapted from Tandon M, et al. PLoS One. 2013.[2][6]
-
Seed prostate cancer cells (e.g., PC3) in a 96-well plate at a density of 3,000 cells/well in 100 µL of culture medium.
-
Allow the cells to attach overnight.
-
The next day, treat the cells with various concentrations of 1-NA-PP1 (e.g., 0.3 µM to 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of 1-NA-PP1 used.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from Tandon M, et al. PLoS One. 2013.[2][6]
-
Seed prostate cancer cells (e.g., PC3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with 1-NA-PP1 (e.g., 10 µM) or vehicle control (DMSO) for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Matrigel Invasion Assay
This protocol is adapted from Tandon M, et al. PLoS One. 2013.[2][6]
-
Use 24-well Transwell inserts with an 8 µm pore size polycarbonate membrane.
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and allow it to solidify at 37°C for at least 4 hours.
-
Harvest prostate cancer cells (e.g., DU145 or PC3) and resuspend them in serum-free medium.
-
Add 2 x 10^5 cells in 200 µL of serum-free medium containing 1-NA-PP1 (e.g., 10 µM) or vehicle control (DMSO) to the upper chamber of the coated inserts.
-
Add 500 µL of medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random microscopic fields.
-
Calculate the percentage of invasion relative to the vehicle-treated control.
Western Blotting for Src Phosphorylation
While the Tandon et al. (2013) paper focuses on PKD, the following is a general protocol for assessing the effect of 1-NA-PP1 on Src phosphorylation in prostate cancer cells, based on standard Western blotting procedures.
-
Seed prostate cancer cells (e.g., PC3 or DU145) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with 1-NA-PP1 (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 1, 6, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (e.g., Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Conclusion
This compound is a valuable research tool for investigating the roles of Src family kinases and PKD in prostate cancer. The provided data and protocols offer a solid foundation for researchers to explore its therapeutic potential and further elucidate the signaling pathways involved in its anti-cancer activity.
References
- 1. Pyrrolopyrimidine c-Src inhibitors reduce growth, adhesion, motility and invasion of prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
- 4. This compound | Src inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
Preparation of 1-Naphthyl PP1 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of 1-Naphthyl PP1 (1-NA-PP1), a potent and selective inhibitor of Src family kinases.[1][2][3][4][5][6] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream biological assays.
Introduction
This compound is a cell-permeable pyrazolopyrimidine-based inhibitor that exhibits high selectivity for Src family kinases such as v-Src and c-Fyn, as well as the tyrosine kinase c-Abl.[2][3][4][5][6][7] It is particularly useful in chemical genetics, where it preferentially inhibits engineered kinases containing a single amino acid mutation (analog-sensitive kinases) over their wild-type counterparts.[8] This property allows for the specific and reversible inhibition of target kinases in cellular and in vivo models, facilitating the study of their roles in signaling pathways.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉N₅ | [7][8] |
| Molecular Weight | 317.39 g/mol | [2][3][5][7] |
| CAS Number | 221243-82-9 | [7][8] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [2][7] |
| Solubility | Soluble to 20 mM in DMSO | [7] |
| 9 mg/mL in fresh DMSO (approx. 28.35 mM) | [3] | |
| 12 mg/mL in DMSO (37.8 mM) with sonication | [5] | |
| 30 mg/mL in DMF | [8] | |
| 2 mg/mL in Ethanol | [8] | |
| Storage (Solid) | +4°C or -20°C for long-term storage (up to 3 years) | [3][5][7] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 1 year or longer | [1][3][5][9][10] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a commonly used concentration for cellular assays.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.174 mg of this compound (Molecular Weight = 317.39 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 317.39 g/mol = 0.0031739 g = 3.174 mg
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of fresh, anhydrous DMSO. For 3.174 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube/vial securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If complete dissolution is not achieved, brief sonication (5-10 minutes) in a water bath sonicator can be beneficial.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][3]
-
For long-term storage (up to 1 year or more), store the aliquots at -80°C.[3][5][10]
-
Safety Precautions:
-
This compound is intended for research use only.[1]
-
Handle the compound and its solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound action on an analog-sensitive kinase.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 2. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Src | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound hydrochloride | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with 1-Naphthyl PP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Naphthyl PP1 (1-NA-PP1), a selective inhibitor of analog-sensitive (AS) kinases, for in vivo research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction
This compound (1-NA-PP1) is a pyrazolopyrimidine-based ATP-competitive kinase inhibitor. Its utility in biological research stems from its high selectivity for engineered kinases carrying a mutation in the ATP-binding pocket, the "gatekeeper" residue. This "analog-sensitive" kinase is susceptible to inhibition by 1-NA-PP1, while most wild-type kinases are not significantly affected. This chemical-genetic approach allows for the acute and reversible inhibition of a specific kinase in a cellular or whole-organism context, providing a powerful tool to dissect the physiological roles of individual kinases.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (1-NA-PP1)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 1-NA-PP1 against various wild-type and analog-sensitive kinases. This data highlights the selectivity of 1-NA-PP1 for the engineered kinases.
| Kinase Target | Genotype | IC50 | Reference |
| v-Src | Wild-Type | 1.0 µM | [1] |
| v-Src | Analog-Sensitive (I338G) | 1.5 nM | [2][3] |
| c-Fyn | Wild-Type | 0.6 µM | [1] |
| c-Fyn | Analog-Sensitive | 1.5 nM | [2][3] |
| c-Abl | Wild-Type | 0.6 µM | [1] |
| c-Abl | Analog-Sensitive | 7.0 nM | [2][3] |
| CDK2 | Wild-Type | 18 µM | [1] |
| CDK2 | Analog-Sensitive | 15 nM | [2][3] |
| CAMK II | Wild-Type | 22 µM | [1] |
| PKC-3 (C. elegans) | Analog-Sensitive | ~7.18 µM (in vivo) | [4] |
| PKD1 | Wild-Type | 154.6 nM | [1] |
| PKD2 | Wild-Type | 133.4 nM | [1] |
| PKD3 | Wild-Type | 109.4 nM | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of 1-NA-PP1 in Mice
This protocol describes the preparation and administration of 1-NA-PP1 for in vivo studies in mice, based on a study investigating the role of AS-PKCε in ethanol consumption.[5]
Materials:
-
This compound (1-NA-PP1)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 12.5 mg/mL stock solution of 1-NA-PP1 in DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[5]
-
-
Preparation of Working Solution for Injection (to be prepared fresh on the day of use): [5]
-
For a final injection volume of 1 mL, combine the following reagents in a sterile microcentrifuge tube in the specified order:
-
400 µL PEG300
-
100 µL of the 12.5 mg/mL 1-NA-PP1 stock solution in DMSO
-
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex thoroughly to ensure a clear, homogenous solution. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of 1-NA-PP1 will be 1.25 mg/mL.
-
-
Administration to Mice:
-
The recommended dosage from the cited study is 30 mg/kg.[5]
-
Calculate the required injection volume for each mouse based on its body weight and the concentration of the working solution (1.25 mg/mL).
-
Administer the calculated volume via intraperitoneal (i.p.) injection.
-
A solvent-negative control group should be included in the experimental design to ensure that the vehicle has no non-specific effects.[6]
-
Protocol 2: In Vivo Inhibition of Analog-Sensitive Kinase in C. elegans
This protocol is adapted from a study on the in vivo inhibition of an analog-sensitive PKC-3 in C. elegans.[4]
Materials:
-
C. elegans strain expressing the analog-sensitive kinase of interest
-
NGM (Nematode Growth Medium) agar plates
-
E. coli OP50
-
This compound (1-NA-PP1)
-
M9 buffer
-
Microscopy setup for observing the desired phenotype
Procedure:
-
Preparation of 1-NA-PP1 Plates:
-
Prepare a stock solution of 1-NA-PP1 in a suitable solvent (e.g., DMSO).
-
Add the 1-NA-PP1 stock solution to molten NGM agar just before pouring the plates to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 100 µM).[4]
-
Pour the plates and allow them to solidify.
-
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
-
-
Treatment of C. elegans:
-
Synchronize the C. elegans population to the desired developmental stage.
-
Transfer the synchronized worms to the 1-NA-PP1-containing NGM plates.
-
Allow the worms to grow and develop on these plates, ingesting the inhibitor along with the bacteria.
-
-
Phenotypic Analysis:
-
Mount the treated worms on slides for microscopic observation.
-
Analyze the specific phenotype that is dependent on the activity of the target analog-sensitive kinase. In the cited study, this was the asymmetric localization of PAR-2 in zygotes.[4]
-
Quantify the phenotype at different concentrations of 1-NA-PP1 to determine the in vivo dose-response and calculate the effective IC50.[4]
-
Visualizations
Signaling Pathway Diagram: Principle of Analog-Sensitive Kinase Inhibition
Caption: Mechanism of selective inhibition of analog-sensitive kinases by 1-NA-PP1.
Experimental Workflow Diagram: In Vivo Study Using 1-NA-PP1
Caption: General workflow for an in vivo experiment using 1-NA-PP1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1--NA--PP1, 1MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. An analog sensitive allele permits rapid and reversible chemical inhibition of PKC-3 activity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | TargetMol [targetmol.com]
Creating 1-Naphthyl PP1 Sensitive Kinase Mutants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein kinases, a vast family of enzymes crucial in cellular signaling, has been hampered by the challenge of dissecting the function of individual kinases within complex pathways. The development of chemical genetics has provided a powerful tool to overcome this obstacle. By engineering a kinase to be uniquely sensitive to a synthetic small molecule inhibitor that does not affect wild-type kinases, researchers can specifically probe the function of that single kinase. This document provides detailed application notes and protocols for creating and validating a 1-Naphthyl PP1 (1-NA-PP1) sensitive kinase mutant, a common strategy in chemical genetics.
The core principle involves modifying the ATP-binding pocket of the kinase of interest. Most kinases possess a "gatekeeper" residue, a bulky amino acid that restricts access to a hydrophobic pocket.[1][2] By mutating this gatekeeper to a smaller amino acid, such as glycine or alanine, a "hole" is created.[2] This engineered pocket can then accommodate a "bumped" ATP analog, like 1-NA-PP1, which is too large to bind to wild-type kinases.[1][2] This approach allows for the highly specific inhibition of the mutant kinase, enabling the elucidation of its downstream targets and cellular functions.
Experimental Workflow Overview
The process of generating and validating a 1-NA-PP1 sensitive kinase mutant involves several key steps, from identifying the gatekeeper residue to confirming the inhibitor sensitivity of the engineered kinase.
Data Presentation: Inhibitory Potency of this compound
The table below summarizes the inhibitory activity (IC50 values) of 1-NA-PP1 against various wild-type (WT) and engineered analog-sensitive (AS) kinases. This data highlights the significant increase in potency and selectivity achieved through the gatekeeper mutation.
| Kinase | Gatekeeper Mutation | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Fold Selectivity |
| v-Src | I338G | 1,000,000 | 1.5 | >660,000 |
| c-Fyn | T343G | >50,000 | 3.2 | >15,625 |
| c-Abl | T315A | >50,000 | 7.0 | >7,142 |
| CDK2 | F80G | >50,000 | 5.0 | >10,000 |
| CAMKII | M100A | >50,000 | 8.0 | >6,250 |
| PKD1 | M659G | 154.6 | Increased Sensitivity | ~12-fold |
Data compiled from multiple sources.[3][4][5][6] Note that IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the Gatekeeper Residue
This protocol outlines the generation of a kinase mutant with a modified gatekeeper residue using the QuikChange™ site-directed mutagenesis method.
1. Identification of the Gatekeeper Residue:
-
Perform a protein sequence alignment of your kinase of interest with a kinase where the gatekeeper residue is known (e.g., c-Src, where the gatekeeper is Threonine at position 338).[7] The corresponding residue in your kinase is the target for mutation.
2. Primer Design:
-
Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing the codon of the gatekeeper residue to Glycine or Alanine).
-
The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on both sides.[3]
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[3]
3. PCR Reaction:
-
Set up the PCR reaction as follows:
-
5 µl of 10x reaction buffer
-
X µl (5-50 ng) of dsDNA template (plasmid containing your kinase gene)
-
1.25 µl (125 ng) of oligonucleotide primer #1
-
1.25 µl (125 ng) of oligonucleotide primer #2
-
1 µl of dNTP mix
-
ddH2O to a final volume of 50 µl
-
1 µl of PfuTurbo DNA polymerase (2.5 U/µl)
-
-
Cycling Parameters:
-
1 cycle at 95°C for 30 seconds
-
12-18 cycles of:
-
95°C for 30 seconds
-
55°C for 1 minute
-
68°C for 1 minute/kb of plasmid length
-
-
1 cycle at 68°C for 7 minutes
-
4. DpnI Digestion:
-
Following PCR, cool the reaction on ice for 2 minutes.
-
Add 1 µl of DpnI restriction enzyme to the PCR reaction to digest the parental, methylated DNA template.[8]
-
Incubate at 37°C for 1 hour.
5. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
6. Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant Kinase
This is a general protocol for expressing and purifying N-terminally His-tagged kinases from E. coli. Optimization may be required for individual kinases.
1. Transformation:
-
Transform the expression plasmid (containing either the wild-type or mutant kinase sequence) into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Expression:
-
Inoculate a small culture of the transformed bacteria and grow overnight.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged kinase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
-
For higher purity, a further purification step such as size-exclusion chromatography can be performed.[9][10]
Protocol 3: In Vitro Kinase Assay for IC50 Determination
This protocol describes how to determine the IC50 value of 1-NA-PP1 for the wild-type and mutant kinases using a radiometric assay with P81 phosphocellulose paper. A non-radioactive alternative is also described.
1. Reagents:
-
Purified wild-type and mutant kinase.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Substrate peptide or protein.
-
[γ-³²P]ATP.
-
1-NA-PP1 stock solution in DMSO.
-
P81 phosphocellulose paper.
-
0.5% Phosphoric acid.
2. Kinase Reaction:
-
Prepare a reaction mix containing the kinase and its substrate in kinase buffer.
-
Add varying concentrations of 1-NA-PP1 (e.g., from 0.1 nM to 100 µM) or DMSO as a vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
3. Detection of Kinase Activity (Radiometric):
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[1][11]
-
Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]
-
Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[11]
4. Detection of Kinase Activity (Non-Radioactive - ADP-Glo™ Assay):
-
This assay measures ADP production as a marker of kinase activity.[12][13]
-
After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of kinase activity for each 1-NA-PP1 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[14]
Protocol 4: Western Blot Analysis of Substrate Phosphorylation
This protocol can be used to assess the effect of 1-NA-PP1 on kinase activity in a more physiological context by detecting the phosphorylation of a known downstream substrate.
1. Cell Treatment and Lysis:
-
Culture cells expressing the wild-type or mutant kinase.
-
Treat the cells with various concentrations of 1-NA-PP1 or DMSO for a specific duration.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
2. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins).[16]
3. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate.[15]
Signaling Pathway and Experimental Logic Diagrams
The following diagrams illustrate the underlying principles of the chemical genetic approach and the logic of the experimental validation.
Conclusion
The creation of this compound sensitive kinase mutants is a powerful and widely applicable strategy for the specific dissection of kinase signaling pathways. By following the detailed protocols outlined in these application notes, researchers can confidently engineer and validate these valuable tools. The ability to specifically inhibit a single kinase with high temporal resolution opens up new avenues for understanding the intricate roles of kinases in health and disease, and for the development of novel therapeutic interventions.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. rndsystems.com [rndsystems.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Production of Protein Kinases in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of Protein Kinases in E. coli | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Troubleshooting & Optimization
Technical Support Center: 1-Naphthyl PP1 (1-NM-PP1)
Welcome to the technical support center for 1-Naphthyl PP1 (1-NM-PP1). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of 1-NM-PP1 in experimental settings, with a particular focus on addressing solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 1-NM-PP1 and what is its primary mechanism of action?
A1: this compound (1-NM-PP1) is a cell-permeable, ATP-competitive kinase inhibitor. It is a derivative of PP1, a broader Src family kinase inhibitor. 1-NM-PP1 is specifically designed for use in chemical genetics to selectively inhibit engineered kinases, known as analog-sensitive (as) kinases.[1][2] These kinases have been mutated to create a larger ATP-binding pocket, allowing them to be potently and specifically inhibited by bulky analogs like 1-NM-PP1, while the wild-type kinases remain largely unaffected.[3][2] This approach enables researchers to dissect the specific roles of individual kinases in complex signaling pathways.
Q2: I'm observing precipitation when I add my 1-NM-PP1 DMSO stock to my cell culture medium. Why is this happening?
A2: This is a common issue arising from the hydrophobic nature of 1-NM-PP1. The compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions such as cell culture media.[4][5] When the concentrated DMSO stock is diluted into the aqueous medium, the 1-NM-PP1 can crash out of solution, forming a precipitate. This is a critical issue as it effectively lowers the concentration of the active compound available to the cells, leading to inconsistent and unreliable experimental results.
Q3: What is the recommended solvent for making a stock solution of 1-NM-PP1?
A3: The recommended solvent for preparing a stock solution of 1-NM-PP1 is high-purity, anhydrous DMSO.[1][4][5][6][7][8][9][10][11][12] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the solubility of 1-NM-PP1.[4][5]
Q4: How should I store my 1-NM-PP1 stock solution?
A4: 1-NM-PP1 stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[6][8][13][14] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of 1-NM-PP1 in Cell Culture Media
Cause: Rapid dilution of a highly concentrated DMSO stock into an aqueous medium.
Solutions:
-
Pre-warm Media and Solutions: Gently warm your cell culture media and the 1-NM-PP1 DMSO stock solution to 37°C before mixing. This can help to temporarily increase the solubility.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally tolerated by most cell lines. However, it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
-
Use of a Co-solvent: For particularly challenging situations, a co-solvent system can be employed. A common formulation for in vivo studies that can be adapted for in vitro use involves PEG300 and a surfactant like Tween-80.[4][5][9][12] Always perform a vehicle control to ensure the co-solvents do not affect your experimental outcomes.
-
Serum in Media: The presence of serum in the cell culture media can aid in the solubilization of hydrophobic compounds.[15] If your experimental design allows, conduct your experiments in serum-containing media.
Issue 2: Inconsistent or Lack of Biological Activity
Cause: This can be due to several factors, including compound precipitation, degradation, or incorrect concentration.
Solutions:
-
Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation.
-
Fresh Working Solutions: Always prepare fresh working solutions of 1-NM-PP1 from your frozen DMSO stock for each experiment. Do not store diluted aqueous solutions.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer, though this may require a standard curve.
-
Cell Density: Ensure you are using a consistent cell density for all experiments, as this can affect the apparent potency of the inhibitor.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO or other solvents) to ensure that the observed effects are due to the inhibitor and not the solvent.
Data Presentation
Table 1: Solubility of this compound (1-NM-PP1) in Various Solvents
| Solvent | Solubility | Source(s) |
| DMSO | Sparingly Soluble: 1-10 mg/mL | [1] |
| DMSO | ≥16.55 mg/mL | [6] |
| DMSO | 6.35 mg/mL (20 mM) | [7][10][11] |
| DMSO | 66 mg/mL (199.14 mM) | [4][5] |
| DMSO | 27.5 mg/mL (82.98 mM) (with ultrasonic and warming) | [9] |
| Ethanol | ≥9.22 mg/mL (with gentle warming and ultrasonic) | [8] |
| Water | Insoluble | [4][5][8] |
Table 2: IC₅₀ Values of 1-NM-PP1 for Analog-Sensitive (as) Kinases
| Kinase | IC₅₀ (nM) | Source(s) |
| v-Src-as1 | 4.2 - 4.3 | [1][4] |
| c-Fyn-as1 | 3.2 | [1][4] |
| Cdk2-as1 | 5.0 | [1][4] |
| CAMKII-as1 | 8.0 | [1][4] |
| c-Abl-as2 | 120 | [4] |
Experimental Protocols
Protocol 1: Preparation of 1-NM-PP1 Stock Solution
-
Materials: this compound (solid), anhydrous DMSO.
-
Procedure: a. Allow the vial of solid 1-NM-PP1 to equilibrate to room temperature before opening to prevent condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate until the solid is completely dissolved.[8] d. Visually confirm that no particulates are present. e. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of 1-NM-PP1 Working Solution in Cell Culture Media
-
Materials: 1-NM-PP1 DMSO stock solution, pre-warmed cell culture medium (with or without serum).
-
Procedure: a. Thaw an aliquot of the 1-NM-PP1 DMSO stock and warm it to 37°C. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution to minimize precipitation. For a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution): i. Add 1 µL of the 10 mM stock to 99 µL of pre-warmed media to make an intermediate 100 µM solution. Mix gently by pipetting. ii. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media to achieve the final 10 µM working concentration. d. Gently mix the final working solution before adding it to the cells. e. Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. 1-NM-PP1 | Serine/threonin kinase | Src | CDK | TargetMol [targetmol.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
potential off-target effects of 1-Naphthyl PP1
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 1-Naphthyl PP1 (1-NA-PP1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound?
A1: this compound is a selective inhibitor of Src family kinases, but it also demonstrates inhibitory activity against several other kinases. The primary known off-targets include v-Src, c-Fyn, c-Abl, Cyclin-dependent kinase 2 (CDK2), Calmodulin-dependent protein kinase II (CAMK II), and Protein Kinase D (PKD) isoforms 1, 2, and 3.[1][2][3][4][5]
Q2: I am observing a phenotype in my cellular assay that is inconsistent with the inhibition of the intended target of this compound. What could be the cause?
A2: Unexpected phenotypes can arise from the off-target effects of this compound. For instance, inhibition of PKD can lead to G2/M cell cycle arrest and reduced cell proliferation and invasion, particularly in prostate cancer cells.[1][4] It is crucial to consider the potential involvement of Src family kinases, c-Abl, CDK2, and CAMK II in your cellular context, as their inhibition could also contribute to the observed phenotype.
Q3: How can I confirm if the observed effects in my experiment are due to off-target activities of this compound?
A3: To dissect on-target versus off-target effects, consider the following strategies:
-
Use a structurally distinct inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase to see if it recapitulates the observed phenotype.
-
Rescue experiments: If you suspect an off-target is responsible for the phenotype, overexpressing a resistant mutant of that off-target kinase may rescue the effect.
-
Direct measurement of off-target activity: Perform a kinase assay or a cell-based assay to directly measure the activity of the suspected off-target kinase in the presence of this compound.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] For long-term storage, it is recommended to store the stock solution at -20°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in kinase assays | - ATP concentration not optimized.- Enzyme concentration is too high or too low.- Substrate concentration is not optimal.- Incorrect buffer conditions. | - Determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and use an ATP concentration at or near the Km.- Optimize the enzyme concentration to ensure the reaction is in the linear range.- Titrate the substrate concentration to determine the optimal level.- Ensure the buffer composition and pH are optimal for the kinase of interest. |
| High background signal in cellular assays | - Non-specific binding of antibodies.- Autofluorescence of the compound.- Off-target effects leading to unexpected signaling. | - Validate the specificity of your primary and secondary antibodies.- Include a "no primary antibody" control.- Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay.- Consider the known off-targets of this compound and their potential to influence your readout. |
| Lack of expected inhibition in cells | - Poor cell permeability of the compound.- High protein binding in serum.- Rapid metabolism of the compound.- Inactive compound due to improper storage. | - Verify the cell permeability of this compound in your cell line.- Reduce the serum concentration in your culture medium during the treatment period, if possible.- Perform a time-course experiment to determine the optimal treatment duration.- Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. |
| Observed cell toxicity | - Off-target effects on essential cellular kinases.- High concentrations of the compound or DMSO. | - Perform a dose-response curve to determine the cytotoxic concentration of this compound in your cell line.- Keep the final DMSO concentration in your culture medium below 0.5%.- Consider if the inhibition of known off-targets like CDK2 could be contributing to the toxicity. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against various kinases.
Table 1: IC50 Values of this compound Against a Panel of Kinases
| Kinase | IC50 |
| v-Src | 1.0 µM[1][3][4] |
| c-Fyn | 0.6 µM[1][3][4] |
| c-Abl | 0.6 µM[1][3][4] |
| CDK2 | 18 µM[1][3][4] |
| CAMK II | 22 µM[1][3][4][5] |
| PKD1 | 154.6 nM[1][2] |
| PKD2 | 133.4 nM[1][2] |
| PKD3 | 109.4 nM[1][2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Dilute the stock solution in kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Prepare the kinase reaction mixture: In a microplate well, combine the purified kinase and its substrate in the kinase reaction buffer.
-
Add the inhibitor: Add the diluted this compound or DMSO control to the kinase reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction and detect signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay to Determine Off-Target Effects
This protocol describes a general method to investigate the effect of this compound on a specific signaling pathway in cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Stimulant for the signaling pathway of interest (e.g., growth factor, cytokine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell culture and treatment: Seed the cells in a multi-well plate and grow to the desired confluency. Serum-starve the cells if necessary to reduce basal signaling.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound or a DMSO control for a predetermined time.
-
Stimulation: Stimulate the cells with the appropriate agonist for a specific duration to activate the signaling pathway of interest.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
-
Data analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal for each sample.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: 1-Naphthyl PP1 (1-NM-PP1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of 1-Naphthyl PP1 (1-NM-PP1), a potent and selective inhibitor of analog-sensitive (as) kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NM-PP1)?
A1: 1-NM-PP1 is a cell-permeable pyrazolopyrimidine compound that acts as an ATP-competitive inhibitor of protein kinases. It is specifically designed to potently inhibit engineered kinases that contain a mutation in the ATP-binding pocket, rendering them "analog-sensitive" (as-kinases), while having a significantly lower affinity for their wild-type counterparts. This chemical genetic approach allows for the highly specific inhibition of a target kinase in cellular and in vivo models.
Q2: How should I store 1-NM-PP1 upon receipt?
A2: Proper storage is crucial to maintain the stability and activity of 1-NM-PP1. Recommendations for both solid powder and stock solutions are summarized in the tables below. It is also noted that the compound can be sensitive to air and light, so protection from these elements is advised.
Q3: How do I reconstitute 1-NM-PP1?
A3: 1-NM-PP1 is soluble in DMSO.[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween 80 may be necessary.
Q4: Can I reuse a 1-NM-PP1 stock solution that has been freeze-thawed multiple times?
A4: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] This practice minimizes the risk of degradation and ensures the consistency of experimental results.
Stability and Storage Data
Quantitative data from various suppliers regarding the storage and stability of 1-NM-PP1 are summarized below.
Table 1: Storage and Stability of this compound (Solid Form)
| Supplier | Storage Temperature | Shelf Life | Shipping Condition |
| MedchemExpress | -20°C / -80°C | 1 year at -20°C; 2 years at -80°C[3] | Ambient Temperature |
| Cayman Chemical | -20°C | ≥ 4 years[1] | Ambient Temperature |
| MedKoo Biosciences | 0-4°C (short term); -20°C (long term) | >2 years if stored properly[4] | Ambient Temperature |
| Selleck Chemicals | -20°C | 3 years[2] | Ambient Temperature |
| Abcam | -20°C | Up to 12 months[5] | Blue Ice |
| TargetMol | -20°C | 3 years[6] | Blue Ice/Ambient |
Table 2: Storage and Stability of this compound (Stock Solution in DMSO)
| Supplier | Storage Temperature | Shelf Life |
| MedchemExpress | -20°C / -80°C | 1 year at -20°C; 2 years at -80°C[3] |
| Selleck Chemicals | -20°C / -80°C | 1 month at -20°C; 1 year at -80°C[2] |
| Sigma-Aldrich | -20°C / -70°C | Up to 3 months at -70°C[7] |
| TargetMol | -20°C / -80°C | 1 month at -20°C; 1 year at -80°C[6] |
| Hello Bio | -20°C | Up to 1 month |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The compound may have come out of solution at low temperatures. | Gently warm the vial to 37°C for 10 minutes and/or use an ultrasonic bath to aid in redissolving the compound.[8] Ensure the solution is clear before use. |
| Inconsistent experimental results between aliquots. | 1. Repeated freeze-thaw cycles leading to degradation. 2. Inaccurate pipetting when preparing aliquots. | 1. Always prepare single-use aliquots after initial reconstitution to avoid freeze-thaw cycles. 2. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Reduced or no inhibitory activity observed. | 1. Compound degradation due to improper storage. 2. Incorrect concentration used in the experiment. 3. The target kinase is not the analog-sensitive mutant. | 1. Verify that the compound has been stored according to the recommendations. If in doubt, use a fresh vial. 2. Confirm the concentration of your stock solution and the final concentration in your assay. 3. Ensure that your experimental system expresses the analog-sensitive version of the kinase. 1-NM-PP1 has significantly lower potency against wild-type kinases. |
| Cell toxicity observed at expected effective concentrations. | 1. High concentration of DMSO in the final culture medium. 2. Off-target effects of 1-NM-PP1 at high concentrations. | 1. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1-0.5%. Run a vehicle control (DMSO only) to assess solvent toxicity. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. |
Experimental Protocols
Protocol 1: Assessment of 1-NM-PP1 Activity using an In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 value of 1-NM-PP1 against an analog-sensitive kinase.
Materials:
-
Recombinant analog-sensitive kinase
-
Kinase-specific substrate (peptide or protein)
-
1-NM-PP1 stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Prepare a serial dilution of 1-NM-PP1: In the kinase assay buffer, prepare a series of dilutions of 1-NM-PP1 from your stock solution. Also, prepare a no-inhibitor control containing the same final concentration of DMSO.
-
Add kinase: To the wells of the microplate, add the recombinant analog-sensitive kinase diluted in kinase assay buffer.
-
Add 1-NM-PP1 dilutions: Add the serially diluted 1-NM-PP1 to the wells containing the kinase.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction: Add the substrate and ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection method as per the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the 1-NM-PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Assessing the Effect of 1-NM-PP1 on Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effect of 1-NM-PP1 on a specific cell line.
Materials:
-
Cells expressing the analog-sensitive kinase
-
Complete cell culture medium
-
1-NM-PP1 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 1-NM-PP1 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of 1-NM-PP1. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilize formazan crystals: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Measure absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot it against the logarithm of the 1-NM-PP1 concentration to determine the IC50 value.
Caption: Workflow for an MTT cell viability assay.
Signaling Pathways
1-NM-PP1 is a versatile tool for studying various signaling pathways by inhibiting specific analog-sensitive kinases. Below are diagrams of key pathways where 1-NM-PP1 is commonly used.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and adhesion.
Caption: Inhibition of as-Src by 1-NM-PP1 in signaling pathways.
Abl Kinase Signaling
Abl is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. The BCR-Abl fusion protein is a hallmark of chronic myeloid leukemia.
Caption: Inhibition of as-Abl by 1-NM-PP1 in signaling pathways.
CDK2 Signaling
CDK2, in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S transition and S phase progression.
Caption: Inhibition of as-CDK2 by 1-NM-PP1 in the cell cycle.
CaMKII Signaling
CaMKII is a calcium/calmodulin-dependent protein kinase that is abundant in neurons and plays a critical role in synaptic plasticity and memory formation.
Caption: Inhibition of as-CaMKII by 1-NM-PP1 in neuronal signaling.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchhub.com [researchhub.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assayquant.com [assayquant.com]
Technical Support Center: 1-Naphthyl PP1 (1-NA-PP1) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Naphthyl PP1 (1-NA-PP1) in their experiments. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-NA-PP1) and what is its primary application?
1-NA-PP1 is a selective, cell-permeable inhibitor of Src family kinases.[1][2][3][4][5] Its primary and most powerful application is in chemical genetics, where it is used to specifically inhibit engineered "analog-sensitive" (AS) kinases.[3] This is achieved by mutating a bulky "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, creating a unique pocket that 1-NA-PP1 can bind to with high affinity, while having a much lower affinity for wild-type (WT) kinases.[6] This "bump-and-hole" strategy allows for the highly specific and reversible inhibition of a single kinase within a complex cellular environment.
Q2: How do I prepare and store 1-NA-PP1?
-
Solubility: 1-NA-PP1 is soluble in DMSO.[1] For example, it is soluble up to 20 mM in DMSO. A stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO.[1] It is important to note that moisture-absorbing DMSO can reduce solubility.[1][7]
-
Storage: For long-term storage, the solid compound should be stored at +4°C.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to one year.[2] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[2]
Q3: What is the mechanism of action of 1-NA-PP1?
1-NA-PP1 is an ATP-competitive inhibitor. In analog-sensitive (AS) kinases, a mutation of the "gatekeeper" residue (a bulky amino acid) to a smaller one (like glycine or alanine) creates a hydrophobic pocket in the ATP-binding site. The bulky naphthyl group of 1-NA-PP1 can then fit into this engineered pocket, sterically hindering its binding to most wild-type kinases which retain the larger gatekeeper residue. This allows for highly specific inhibition of the engineered AS-kinase.
Troubleshooting Guide
Problem 1: No or weak inhibition of the target analog-sensitive (AS) kinase is observed.
| Possible Cause | Suggested Solution |
| Incorrect 1-NA-PP1 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific AS-kinase and cell type. Typical concentrations for cell-based assays range from 1 to 10 µM. |
| Degraded 1-NA-PP1 | Ensure proper storage of the 1-NA-PP1 stock solution. Prepare fresh dilutions for each experiment. |
| Inefficient AS-Kinase Expression or Activity | Confirm the expression of your AS-kinase via Western blot. If expression is low, optimize your transfection or transduction protocol. Ensure the mutation has not rendered the kinase inactive by performing an in vitro kinase assay. |
| High Intracellular ATP Concentration | High levels of cellular ATP can compete with 1-NA-PP1. While challenging to modify, be aware of this potential issue when interpreting results. |
Problem 2: Off-target effects or cellular toxicity are observed.
| Possible Cause | Suggested Solution |
| 1-NA-PP1 Concentration is Too High | High concentrations of 1-NA-PP1 can lead to the inhibition of some wild-type kinases.[8][9] Reduce the concentration to the lowest effective dose determined from your dose-response experiments. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only (DMSO) control in your experiments. |
| Prolonged Incubation Time | Long exposure to any compound can lead to toxicity. Optimize the incubation time to the shortest duration necessary to observe the desired effect. |
| Inherent Sensitivity of the Cell Line | Some cell lines may be more sensitive to 1-NA-PP1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of 1-NA-PP1 in your specific cell line. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Variability in 1-NA-PP1 Preparation | Prepare a large batch of 1-NA-PP1 stock solution, aliquot it, and use the same batch for a series of related experiments. |
| Freeze-Thaw Cycles of 1-NA-PP1 Stock | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Quantitative Data
Table 1: IC50 Values of 1-NA-PP1 for Wild-Type and Analog-Sensitive Kinases
| Kinase | IC50 (Wild-Type) | Kinase (Analog-Sensitive Mutant) | IC50 (AS-Mutant) |
| v-Src | 1.0 µM[1][2][4][7] | v-Src (I338G) | 1.5 nM[3] |
| c-Fyn | 0.6 µM[1][2][4][7] | c-Fyn-as1 | 1.5 nM[3] |
| c-Abl | 0.6 µM[1][2][4][7] | c-Abl-as2 | 7.0 nM[3] |
| CDK2 | 18 µM[1][2][4][7] | Cdk2-as1 | 15 nM[3] |
| CAMK II | 22 µM[1][2][4][7] | ||
| PKD1 | 154.6 nM[1][2] | ||
| PKD2 | 133.4 nM[1][2] | ||
| PKD3 | 109.4 nM[1][2] |
Table 2: Solubility of 1-NA-PP1
| Solvent | Concentration |
| DMSO | 9 mg/mL (28.35 mM)[1] |
| DMSO | 20 mM |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is a general guideline to assess the inhibitory activity of 1-NA-PP1 on a purified analog-sensitive kinase.
Materials:
-
Purified AS-kinase and corresponding wild-type kinase (for comparison)
-
Kinase-specific peptide substrate
-
1-NA-PP1 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution (e.g., 0.5% or 1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.
-
Add varying concentrations of 1-NA-PP1 (e.g., from 1 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot the results against the 1-NA-PP1 concentration to determine the IC50 value.
Protocol 2: Cell-Based Assay for AS-Kinase Inhibition
This protocol describes a general workflow to assess the effect of 1-NA-PP1 on the activity of an AS-kinase in a cellular context by monitoring the phosphorylation of a downstream substrate.
Materials:
-
Cells expressing the AS-kinase of interest (and wild-type or empty vector control cells)
-
Complete cell culture medium
-
1-NA-PP1 stock solution (in DMSO)
-
Stimulus for the signaling pathway of interest (if required)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the downstream substrate
-
Primary antibody for the total form of the downstream substrate or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with the desired concentration of 1-NA-PP1 or DMSO (vehicle control) for the optimized incubation time.
-
If necessary, stimulate the cells with an appropriate agonist to activate the signaling pathway being studied.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate or a loading control protein.
-
Quantify the band intensities to determine the change in substrate phosphorylation in response to 1-NA-PP1 treatment.
Visualizations
Caption: General experimental workflow for cell-based 1-NA-PP1 experiments.
Caption: Simplified overview of the Src signaling pathway and the point of inhibition by 1-NA-PP1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
1-Naphthyl PP1 (1-NM-PP1) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using 1-Naphthyl PP1 (1-NM-PP1) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 1-NM-PP1 not inhibiting my target kinase?
A1: The most common reason for 1-NM-PP1 failing to inhibit a target kinase is that the kinase has not been specifically engineered to be sensitive to this inhibitor. 1-NM-PP1 is a selective inhibitor designed to target kinases with a mutated "gatekeeper" residue in the ATP-binding pocket.[1][2][3] Wild-type kinases are generally not inhibited by 1-NM-PP1 at typical working concentrations.[2][4]
Troubleshooting Steps:
-
Verify Kinase Mutation: Confirm that your target kinase possesses the necessary analog-sensitive (AS) mutation. This typically involves mutating a bulky gatekeeper residue (like methionine, leucine, or phenylalanine) to a smaller one, such as glycine or alanine.[3]
-
Check 1-NM-PP1 Concentration: While potent against AS-kinases, the concentration might need optimization. Consult the literature for effective concentrations used with your specific AS-kinase.
-
Positive Control: Use a known AS-kinase as a positive control to ensure the inhibitor is active.
-
Review Experimental Protocol: Double-check all steps in your experimental protocol, from reagent preparation to the final assay.
Q2: How can I be sure my 1-NM-PP1 is active and properly prepared?
A2: Proper handling and preparation of 1-NM-PP1 are crucial for its activity.
Troubleshooting Steps:
-
Solubility Issues: 1-NM-PP1 has limited solubility in aqueous solutions. It is typically dissolved in DMSO to create a stock solution.[5][6] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5][7] If you observe precipitation, gentle warming (37°C) or sonication may help.[4][8]
-
Storage: Store the powdered form of 1-NM-PP1 at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to a year or -20°C for shorter periods (1 month).[4][5] Always follow the manufacturer's specific storage recommendations.
-
Working Solution: Prepare working solutions fresh on the day of the experiment.[4][9]
Q3: I'm observing unexpected or off-target effects. What could be the cause?
A3: While 1-NM-PP1 is highly selective for AS-kinases, off-target effects can occur, especially at high concentrations.
Troubleshooting Steps:
-
Titrate 1-NM-PP1 Concentration: Determine the lowest effective concentration that inhibits your target AS-kinase to minimize potential off-target effects.
-
Wild-Type Control: Always include the wild-type version of your target kinase as a negative control. This will help you distinguish between specific inhibition of the AS-kinase and non-specific effects. Wild-type HCT116 cells, for example, are resistant to high concentrations of 1-NM-PP1.[4]
-
Literature Review: Some wild-type kinases have been shown to be weakly inhibited by 1-NM-PP1.[3][10] Check the literature to see if any known off-target effects could explain your observations. For instance, in yeast, high concentrations of 1-NM-PP1 have been shown to cause a G1 delay in wild-type cells under certain media conditions.[11]
-
Secondary Assays: Use alternative methods or inhibitors to confirm that the observed phenotype is a direct result of inhibiting your target AS-kinase.
Q4: My in vitro results with 1-NM-PP1 are not translating to my cell-based assays. What should I consider?
A4: Discrepancies between in vitro and in-cell experiments are common. Several factors can contribute to this.
Troubleshooting Steps:
-
Cell Permeability: 1-NM-PP1 is generally cell-permeable.[2][4] However, the effective intracellular concentration can be influenced by cell type and experimental conditions.
-
ATP Competition: 1-NM-PP1 is an ATP-competitive inhibitor.[6] The high intracellular concentration of ATP (1-10 mM) can affect the inhibitor's potency.[3] You may need to use a higher concentration of 1-NM-PP1 in cell-based assays compared to in vitro kinase assays where ATP concentrations are lower.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Optimize the incubation time for your specific experiment. Some studies report effects after several hours to days of exposure.[4][12]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of 1-NM-PP1 against various wild-type and analog-sensitive (AS) kinases. This data highlights the inhibitor's selectivity for the engineered kinases.
| Kinase Target | IC50 (nM) | Kinase Type |
| v-Src-as1 | 4.3 | Analog-Sensitive |
| c-Fyn-as1 | 3.2 | Analog-Sensitive |
| CDK2-as1 | 5.0 | Analog-Sensitive |
| CAMKII-as1 | 8.0 | Analog-Sensitive |
| c-Abl-as2 | 120 | Analog-Sensitive |
| v-Src (wild-type) | 28,000 | Wild-Type |
| c-Fyn (wild-type) | 1,000 | Wild-Type |
| c-Abl (wild-type) | 3,400 | Wild-Type |
| CDK2 (wild-type) | 29,000 | Wild-Type |
| CAMKII (wild-type) | 24,000 | Wild-Type |
Data compiled from multiple sources.[2][5][6][8]
Experimental Protocols
Protocol 1: Preparation of 1-NM-PP1 Stock Solution
-
Reagent: 1-NM-PP1 powder, high-quality anhydrous DMSO.
-
Procedure:
-
Allow the 1-NM-PP1 vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder. If necessary, sonicate or warm the solution at 37°C to aid dissolution.[8]
-
Visually inspect the solution to ensure there is no precipitate.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]
Protocol 2: In Vitro Kinase Assay
This is a general protocol and may require optimization for specific kinases.
-
Reagents: Purified AS-kinase and corresponding wild-type kinase, kinase buffer, substrate, ATP (radiolabeled or for detection via other means), 1-NM-PP1 working solutions, and reaction termination solution.
-
Procedure:
-
Prepare serial dilutions of 1-NM-PP1 in kinase buffer.
-
In a microplate, add the kinase, substrate, and 1-NM-PP1 (or DMSO as a vehicle control).
-
Pre-incubate for a short period (e.g., 10 minutes) at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a predetermined time.
-
Terminate the reaction.
-
Quantify substrate phosphorylation using an appropriate method (e.g., autoradiography, fluorescence, or luminescence).
-
Calculate IC50 values by plotting the percentage of kinase activity against the logarithm of the 1-NM-PP1 concentration.
-
Protocol 3: Cell-Based Assay
-
Reagents: Cells expressing the AS-kinase or wild-type kinase, cell culture medium, 1-NM-PP1 stock solution, and reagents for the downstream assay (e.g., lysis buffer, antibodies for Western blotting).
-
Procedure:
-
Plate cells at the desired density and allow them to adhere or reach the desired confluency.
-
Prepare working solutions of 1-NM-PP1 by diluting the stock solution in cell culture medium to the final desired concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing 1-NM-PP1 or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
Incubate the cells for the desired period.
-
Harvest the cells and perform the downstream analysis (e.g., assess cell viability, protein phosphorylation via Western blot, or other phenotypic changes).
-
Visualizations
References
- 1. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PP1 Analog II, 1NM-PP1 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific Inhibition of Elm1 Kinase Activity Reveals Functions Required for Early G1 Events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-NM-PP1 | Serine/threonin kinase | Src | CDK | TargetMol [targetmol.com]
1-Naphthyl PP1 precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthyl PP1. The information provided is intended to address common issues related to the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-NA-PP1) is a selective, ATP-competitive inhibitor of Src family kinases.[1][2] It is particularly useful in chemical genetics as it preferentially inhibits analog-sensitive (AS) mutant kinases over their wild-type counterparts.[3] The introduction of a "gatekeeper" mutation in the ATP-binding pocket of a kinase creates a space that allows this compound to bind and inhibit its activity with high specificity. This "bump-hole" approach allows for the study of individual kinase function in cellular signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is poorly soluble in aqueous solutions but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[4][5][6] It is also soluble in dimethylformamide (DMF) and chloroform.[3][4] For in vivo studies, co-solvent systems are often required to achieve the desired concentration and maintain solubility.[7]
Q3: What is the recommended storage procedure for this compound stock solutions?
To ensure the stability and activity of this compound, it is crucial to store it correctly.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
In Solvent (DMSO): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years.[7] For shorter-term storage, -20°C is acceptable for up to one month.[3][5]
Q4: At what concentration does this compound typically precipitate in aqueous solutions?
The aqueous solubility of this compound is low. Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can lead to precipitation, especially at higher concentrations. For example, in a 1:5 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.15 mg/mL.[4] It is recommended to keep the final concentration of the organic solvent (like DMSO) low in the final working solution (e.g., <0.5% for cell culture) to minimize both toxicity and precipitation.[5]
Troubleshooting Guide: Precipitation of this compound in Aqueous Solutions
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium.
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: Perform a stepwise dilution. Instead of diluting the stock directly into the final volume of aqueous solution, create an intermediate dilution in your buffer or medium. This gradual decrease in solvent concentration can help keep the compound in solution.
Possible Cause 2: High final concentration of this compound.
-
Solution: Re-evaluate the required working concentration. The IC50 values for many of its targets are in the low micromolar to nanomolar range.[1][7] It may be possible to use a lower, more soluble concentration and still achieve the desired biological effect.
Possible Cause 3: Shock precipitation due to rapid solvent change.
-
Solution: When preparing the working solution, add the this compound stock solution to the aqueous buffer or medium dropwise while gently vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.
Issue 2: The solution is initially clear but a precipitate forms over time.
Possible Cause 1: Temperature-dependent solubility.
-
Solution: Some compounds are less soluble at lower temperatures. If you are working at 4°C or on ice, consider whether the experiment can be performed at room temperature. Ensure that all solutions are equilibrated to the experimental temperature before mixing.
Possible Cause 2: Interaction with components of the aqueous solution.
-
Solution: Certain salts or proteins in your buffer or medium may be promoting precipitation. If possible, try a simpler buffer system for initial dilutions. For cell culture experiments, prepare the final working solution immediately before adding it to the cells to minimize the time the compound spends in the complex medium.
Possible Cause 3: Instability of the compound in the aqueous environment.
-
Solution: Prepare fresh working solutions for each experiment. Do not store this compound in aqueous solutions for extended periods.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 317.39 g/mol |
| Solubility in DMSO | Soluble up to 20 mg/mL.[5] Other sources report solubilities of 9 mg/mL and 12 mg/mL.[1][6] Sonication is recommended to aid dissolution.[1] |
| Solubility in Aqueous Solution | Sparingly soluble. Approximately 0.15 mg/mL in a 1:5 solution of DMF:PBS (pH 7.2).[4] |
| IC50 Values | v-Src: 1.0 µM, c-Fyn: 0.6 µM, c-Abl: 0.6 µM, CDK2: 18 µM, CAMK II: 22 µM.[1][7] For the analog-sensitive I338G v-Src mutant, the IC50 is 1.5 nM.[3] PKD1: 154.6 nM, PKD2: 133.4 nM, PKD3: 109.4 nM.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need 3.174 mg of the compound (Molecular Weight = 317.39 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
-
Thaw Stock: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the stock solution in sterile cell culture medium or buffer (e.g., add 2 µL of the 10 mM stock to 198 µL of medium to make a 100 µM solution). Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates. For a final concentration of 10 µM, you would add 1 part of the 100 µM intermediate solution to 9 parts of the medium already in the well. This results in a final DMSO concentration of 0.1%.
-
Control: Remember to include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation issues.
Caption: Inhibition of Src signaling by this compound.
References
- 1. This compound | Src | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
importance of fresh DMSO for 1-Naphthyl PP1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the kinase inhibitor 1-Naphthyl PP1 (1-NA-PP1). A primary focus is the critical importance of using fresh, anhydrous dimethyl sulfoxide (DMSO) for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (1-NA-PP1) is a potent and selective, ATP-competitive inhibitor of Src family kinases and Protein Kinase D (PKD).[1][2] It is widely used in cell biology and drug discovery to probe the function of these kinases in various signaling pathways. It shows selectivity for v-Src, c-Fyn, and c-Abl, among others.[3][4] 1-NA-PP1 is also a pan-PKD inhibitor, targeting PKD1, PKD2, and PKD3.[2]
Q2: Why is it crucial to use fresh DMSO to dissolve this compound?
A2: It is critical to use fresh, anhydrous DMSO for preparing 1-NA-PP1 stock solutions because DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of 1-NA-PP1.[1][2][4] Over time, DMSO can also degrade, forming acidic byproducts that may compromise the stability and activity of the inhibitor.[5]
Q3: How should this compound stock solutions be prepared and stored?
A3: 1-NA-PP1 should be dissolved in fresh, high-purity, anhydrous DMSO to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][6]
Q4: What are the potential consequences of using old or improperly stored DMSO?
A4: Using old or improperly stored DMSO can lead to several experimental issues:
-
Reduced Solubility and Precipitation: The primary issue is the decreased solubility of 1-NA-PP1, which can lead to precipitation of the compound and inaccurate final concentrations in your assays.[1][2]
-
Compound Degradation: The presence of water and acidic byproducts in old DMSO can potentially lead to the degradation of 1-NA-PP1, reducing its potency.
-
Direct Effects on Kinase Activity: DMSO itself, particularly at higher concentrations, can directly modulate the activity of some kinases, which can confound experimental results.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in 1-NA-PP1 stock solution or after dilution. | 1. The DMSO used was not fresh or anhydrous, leading to reduced solubility.[1][2][4]2. The concentration of the stock solution is too high.3. The stock solution has undergone multiple freeze-thaw cycles. | 1. Prepare a new stock solution using a fresh, unopened bottle of anhydrous, high-purity DMSO.2. Check the solubility information on the product datasheet and consider preparing a less concentrated stock solution.3. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Inconsistent or non-reproducible results in kinase assays. | 1. Inaccurate concentration of 1-NA-PP1 due to solubility issues in old DMSO.2. Degradation of 1-NA-PP1 in improperly stored stock solution.3. The final concentration of DMSO in the assay is too high or varies between wells. | 1. Prepare fresh dilutions from a newly prepared stock solution using fresh, anhydrous DMSO.2. Ensure proper storage of stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots.3. Maintain a consistent final concentration of DMSO across all experimental and control wells. The final DMSO concentration in cell-based assays should typically not exceed 0.5%.[10] |
| Lower than expected potency of 1-NA-PP1. | 1. Degradation of the compound due to improper storage or use of old DMSO.2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Use a fresh stock solution of 1-NA-PP1.2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC₅₀ |
| v-Src | 1.0 µM |
| c-Fyn | 0.6 µM |
| c-Abl | 0.6 µM |
| CDK2 | 18 µM |
| CAMK II | 22 µM |
| PKD1 | 154.6 nM |
| PKD2 | 133.4 nM |
| PKD3 | 109.4 nM |
| Data compiled from multiple sources.[1][2][3][4][11] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 1 year |
| Data compiled from multiple sources.[2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a freshly opened bottle
-
Sterile, amber glass or polypropylene vials
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visualizations
Caption: Inhibition of Src Family Kinases and Protein Kinase D by this compound.
Caption: Recommended workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | Benchchem [benchchem.com]
- 7. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | Src | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with 1-Naphthyl PP1
Welcome to the technical support center for 1-Naphthyl PP1 (1-NA-PP1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation with this selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (1-NA-PP1) is a cell-permeable, ATP-competitive kinase inhibitor. It is a derivative of the pyrazolopyrimidine PP1. Its primary application is in chemical genetics, where it is used to selectively inhibit engineered "analog-sensitive" (AS) kinases.[1] AS-kinases have a mutated "gatekeeper" residue in their ATP-binding pocket, creating a space that accommodates the bulky naphthyl group of 1-NA-PP1. This "bump-hole" approach allows for highly specific inhibition of the target AS-kinase with high potency, often in the nanomolar range.[1]
Q2: I am observing an effect in my wild-type (non-engineered) cells after treatment with 1-NA-PP1. Is this expected?
While 1-NA-PP1 is designed to be highly selective for AS-kinases, it can inhibit some wild-type (WT) kinases, particularly at higher concentrations.[2][3] This is a known off-target effect. The IC50 values for 1-NA-PP1 against many WT kinases are in the micromolar range, whereas for AS-kinases, they are typically in the nanomolar range.[3] Therefore, observing a phenotype in WT cells, especially at concentrations above 1 µM, could be due to the inhibition of endogenous kinases.
Q3: My results show similar inhibition of both the wild-type and the analog-sensitive kinase. What could be the reason?
This scenario suggests a loss of selectivity. Here are a few potential causes and troubleshooting steps:
-
Concentration of 1-NA-PP1 is too high: At high concentrations, the selectivity window between the AS-kinase and WT kinases diminishes. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits the AS-kinase without significantly affecting the WT kinase.
-
Off-target effects on upstream regulators: The observed phenotype might be an indirect consequence of 1-NA-PP1 inhibiting an upstream kinase in the signaling pathway, which in turn affects the activity of both the WT and AS-kinases of interest.
-
Compound purity and stability: Ensure the 1-NA-PP1 used is of high purity and has been stored correctly to prevent degradation.
Q4: I am not seeing any effect on my target analog-sensitive kinase. What should I do?
If 1-NA-PP1 is not inhibiting your AS-kinase, consider the following:
-
Suboptimal concentration: The concentration of 1-NA-PP1 may be too low to effectively inhibit the target kinase in your experimental system. An IC50 curve should be generated to determine the effective concentration.
-
Cell permeability issues: While 1-NA-PP1 is cell-permeable, its uptake can vary between cell lines.
-
Incorrect AS-kinase mutation: Verify the sequence of your AS-kinase construct to ensure the correct gatekeeper mutation was introduced.
-
High intracellular ATP concentration: As an ATP-competitive inhibitor, the efficacy of 1-NA-PP1 can be influenced by high intracellular ATP levels.[2]
Q5: Are there any known off-target kinases for 1-NA-PP1?
Yes, 1-NA-PP1 has been shown to inhibit several wild-type kinases, including but not limited to members of the Src family (like v-Src and c-Fyn) and c-Abl, typically with IC50 values in the micromolar range.[3] It can also inhibit Protein Kinase D (PKD) isoforms in the nanomolar range.[4]
Troubleshooting Guides
Unexpected Phenotype in Wild-Type Cells
If you observe an unexpected biological effect in your wild-type control cells upon treatment with 1-NA-PP1, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected phenotypes in wild-type cells.
Lack of Selectivity Between Wild-Type and AS-Kinase
When your experiments show comparable inhibition of both wild-type and analog-sensitive kinases, use this guide to diagnose the issue:
Caption: Troubleshooting guide for lack of selectivity.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound against various wild-type and analog-sensitive kinases. This data is crucial for designing experiments with appropriate concentration ranges and for interpreting potential off-target effects.
| Kinase Target | IC50 (nM) | Reference |
| Analog-Sensitive (AS) Kinases | ||
| v-Src (I338G) | 1.5 | |
| c-Fyn (analog-sensitive) | 1.5 | [1] |
| c-Abl (analog-sensitive) | 7.0 | [1] |
| Cdk2 (analog-sensitive) | 15 | [1] |
| Wild-Type (WT) Kinases | ||
| v-Src | 1000 | [3] |
| c-Fyn | 600 | [3] |
| c-Abl | 600 | [3] |
| CDK2 | 18000 | [3] |
| CAMK II | 22000 | [3] |
| PKD1 | 154.6 | [3] |
| PKD2 | 133.4 | [3] |
| PKD3 | 109.4 | [3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of 1-NA-PP1 against a purified kinase (either WT or AS).
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at or near the Km for the kinase)
-
[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a serial dilution of 1-NA-PP1 in kinase reaction buffer. Include a DMSO-only vehicle control.
-
In a reaction tube, combine the purified kinase and its substrate in the kinase reaction buffer.
-
Add the diluted 1-NA-PP1 or vehicle control to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding SDS-PAGE loading buffer or the stop reagent from a commercial kit).
-
Analyze the results. For radiometric assays, this involves quantifying the incorporation of ³²P into the substrate. For non-radiometric assays, follow the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the 1-NA-PP1 concentration to determine the IC50 value.
Western Blotting for Phospho-Proteins
This protocol is for assessing the phosphorylation status of a target protein in cell lysates following treatment with 1-NA-PP1.
Materials:
-
Cells expressing the target kinase (WT or AS)
-
This compound
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibody against the phosphorylated form of the target protein
-
Primary antibody against the total form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the desired concentrations of 1-NA-PP1 (and a DMSO vehicle control) for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent detection system.
-
To normalize for protein loading, either strip the membrane and re-probe with the total protein antibody or run a parallel gel.
Cell Viability/Proliferation Assay
This protocol measures the effect of 1-NA-PP1 on cell viability or proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere, treat them with a range of 1-NA-PP1 concentrations (and a DMSO vehicle control).
-
Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.
Visualizations
Mechanism of Action: The "Bump-Hole" Approach
Caption: The "bump-hole" mechanism of 1-NA-PP1 selectivity.
Signaling Pathway Context
References
Validation & Comparative
A Comparative Guide to 1-Naphthyl PP1 and PP2 Kinase Inhibitors
For researchers investigating cellular signaling, particularly pathways mediated by tyrosine kinases, the selection of an appropriate small molecule inhibitor is critical. 1-Naphthyl PP1 (1-NA-PP1) and PP2 are two widely used pyrazolopyrimidine-based, ATP-competitive inhibitors that potently target Src family kinases. While structurally related, their distinct pharmacological profiles make them suitable for different experimental applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal tool for their studies.
Mechanism of Action
Both 1-NA-PP1 and PP2 function as Type I kinase inhibitors, meaning they are reversible and compete with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, they prevent the phosphotransfer reaction, thereby inhibiting the kinase's activity and blocking downstream signaling events.
Figure 1. ATP-competitive inhibition mechanism of 1-NA-PP1 and PP2.
Comparative Performance Data
The primary distinction between 1-NA-PP1 and PP2 lies in their potency and selectivity against a panel of kinases. PP2 is generally a more potent inhibitor of Src family kinases, with IC50 values in the low nanomolar range for enzymes like Lck and Fyn.[1][2] In contrast, 1-NA-PP1 inhibits these same kinases with IC50 values in the high nanomolar to low micromolar range.[3][4][5] However, the true value of 1-NA-PP1 is its dramatically increased potency for engineered, analog-sensitive (AS) kinases, a feature not shared by PP2.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Kinase Target | This compound (1-NA-PP1) IC50 | PP2 IC50 |
| Src Family | ||
| Lck | - | 4 nM[1][2] |
| Fyn | 600 nM[3][4][5][6] | 5 nM[1][2] |
| Hck | - | 5 nM[1] |
| v-Src (wild-type) | 1000 nM (1.0 µM)[3][7] | - |
| Other Tyrosine Kinases | ||
| c-Abl | 600 nM[3][4][5][6] | - |
| EGFR | - | 480 nM[1] |
| ZAP-70 | - | >100 µM[1] |
| JAK2 | - | >50 µM[1] |
| Serine/Threonine Kinases | ||
| CDK2 | 18 µM[3][4][5][6] | - |
| CAMK II | 22 µM[3][4][5][6] | - |
| PKD1 | 154.6 nM[4][6] | - |
| PKD2 | 133.4 nM[4][6] | - |
| PKD3 | 109.4 nM[4][6] | - |
| Analog-Sensitive (AS) Mutant | ||
| v-Src (I338G mutant) | 1.5 nM[3][8] | Not Applicable |
Key Differentiator: Chemical Genetics and Analog-Sensitive Kinases
The most significant advantage of 1-NA-PP1 is its utility in chemical genetics. Many kinases possess a bulky "gatekeeper" residue in their ATP-binding pocket that restricts access to larger inhibitors. By mutating this gatekeeper residue to a smaller one (e.g., glycine or alanine), scientists can create an analog-sensitive (AS) kinase. This engineered pocket can now accommodate the bulky naphthyl group of 1-NA-PP1, making the AS-kinase exceptionally sensitive to inhibition.[3] Wild-type kinases in the cell, which retain the large gatekeeper, are largely unaffected at similar concentrations.[3][8] This "bump-hole" strategy allows for highly specific inhibition of a single kinase within a complex cellular environment, a level of specificity that is difficult to achieve with standard inhibitors like PP2.
Figure 2. Specificity of 1-NA-PP1 for analog-sensitive (AS) kinases.
Signaling Pathway Context
Src family kinases are crucial nodes in numerous signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[9] They are often activated downstream of receptor tyrosine kinases (RTKs) like the EGFR, integrins, and G-protein coupled receptors.[10] Once active, Src can phosphorylate a host of substrates, leading to the activation of pathways such as PI3K/Akt and Ras/MAPK.[11][12] Both PP2 and 1-NA-PP1 can be used to dissect these pathways by inhibiting Src kinase activity, thereby preventing the phosphorylation of its downstream targets.
Figure 3. Inhibition of a representative Src-mediated signaling pathway.
Experimental Protocols
A common method to validate the efficacy of these inhibitors in a cellular context is to measure the phosphorylation status of a downstream target via Western Blot.
Protocol: Measuring Inhibition of Src Activity in Cultured Cells
This protocol describes a general workflow for treating cells with an inhibitor and assessing the phosphorylation of a known Src substrate.
Figure 4. Experimental workflow for Western Blot analysis of kinase inhibition.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) to achieve 70-80% confluency on the day of the experiment.
-
If applicable, serum-starve cells for 4-16 hours to lower basal kinase activity.
-
Pre-treat cells with various concentrations of 1-NA-PP1 or PP2 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 50 ng/mL EGF for 10 minutes) to activate the target pathway.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated protein to total protein for each condition to determine the extent of inhibition.
Summary and Recommendations
The choice between this compound and PP2 depends entirely on the experimental goal.
-
Choose PP2 for general-purpose inhibition of wild-type Src family kinases in biochemical or cell-based assays. Its high potency allows for effective target inhibition at low concentrations, though researchers should remain aware of potential off-target effects at higher concentrations.[1][13]
-
Choose this compound when unparalleled specificity for a single kinase is required. This is the gold-standard inhibitor for the chemical genetics approach using analog-sensitive (AS) kinases. Its use allows for the confident attribution of a phenotype to the inhibition of a single, engineered kinase, minimizing the confounding effects of off-target inhibition.[3][8]
By understanding the distinct advantages and performance characteristics of each compound, researchers can more effectively design experiments to precisely dissect the complex roles of protein kinases in cellular physiology and disease.
References
- 1. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Src | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 9. glpbio.com [glpbio.com]
- 10. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validating 1-NM-PP1 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise inhibition of target kinases is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. 1-Naphthyl PP1 (1-NM-PP1), a pyrazolopyrimidine analog, is a widely used chemical tool for the selective inhibition of engineered analog-sensitive (AS) kinases. This guide provides a comprehensive comparison of 1-NM-PP1's specificity against alternative inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of experiments.
1-NM-PP1 is a derivative of the promiscuous kinase inhibitor PP1, designed with a bulky naphthyl group that sterically hinders its binding to the ATP pocket of most wild-type (WT) kinases. However, in AS-kinases, a bulky "gatekeeper" residue in the ATP-binding site is mutated to a smaller amino acid, creating a pocket that accommodates 1-NM-PP1. This elegant chemical-genetic approach allows for the specific and reversible inhibition of a target kinase.
While highly selective, 1-NM-PP1 is not entirely without off-target effects. Understanding its activity profile against WT kinases is crucial for accurate interpretation of experimental results. This guide compares 1-NM-PP1 with its analogs, 1-NA-PP1 and 3MB-PP1, providing a clearer picture of their relative potency and selectivity.
Comparative Inhibitor Specificity
The following tables summarize the inhibitory activity of 1-NM-PP1 and its analogs against a panel of both AS-kinases and WT kinases. The data highlights the enhanced potency against engineered kinases and reveals key off-target interactions.
Table 1: Inhibitory Activity (IC50) against Analog-Sensitive (AS) Kinases
| Kinase | 1-NM-PP1 (nM) | 1-NA-PP1 (nM) | 3MB-PP1 (nM) |
| v-Src-as1 | 4.3[1][2] | - | - |
| c-Fyn-as1 | 3.2[1][2] | - | - |
| CDK2-as1 | 5.0[1] | - | - |
| CAMKII-as1 | 8.0[1] | - | - |
| c-Abl-as2 | 120[1] | - | - |
Table 2: Inhibitory Activity against Wild-Type (WT) Kinases
This table presents the percentage of remaining kinase activity in the presence of 1µM of the indicated inhibitor, providing a broad overview of their off-target profiles. Data is sourced from the International Centre for Kinase Profiling, University of Dundee.[3][4]
| Kinase | 1-NM-PP1 (% Remaining Activity @ 1µM) |
| MNK2 | 114 |
| MKK1 | 112 |
| NEK7 | 110 |
| PRK2 | 109 |
| MNK1 | 109 |
| Aurora B | 105 |
| PIM1 | 103 |
| CAMKK beta | 102 |
| BRSK2 | 101 |
| PIM2 | 101 |
| NEK2a | 101 |
| CAMKK alpha | 100 |
| EF2K | 99 |
| PIM3 | 99 |
| SRPK1 | 99 |
| IKK beta | 98 |
| SGK1 | 98 |
| JNK3 | 98 |
| MAPKAP-K2 | 98 |
| RSK2 | 97 |
| PKB beta | 97 |
| p38 delta MAPK | 97 |
| MAPKAP-K3 | 96 |
| PDK1 | 96 |
| HIPK3 | 96 |
| CHK1 | 96 |
| HIPK2 | 95 |
| p38 gamma MAPK | 95 |
| PLK1 | 95 |
| NEK6 | 94 |
| DYRK2 | 94 |
| DYRK1A | 92 |
| S6K1 | 91 |
| JNK1 | 90 |
| GSK3 beta | 90 |
| PRAK | 89 |
| PAK6 | 88 |
| AMPK | 86 |
| CDK2-Cyclin A | 85 |
| ERK1 | 84 |
| CHK2 | 83 |
| CAMK1 | 83 |
| RSK1 | 83 |
| ROCK 2 | 83 |
| PKB alpha | 82 |
| PKC zeta | 82 |
| PKC alpha | 81 |
| CK2 | 80 |
| SmMLCK | 80 |
| PHK | 80 |
| DYRK3 | 80 |
| JNK2 | 78 |
| MSK1 | 78 |
| Aurora C | 76 |
| ERK8 | 76 |
| PAK5 | 74 |
| PAK4 | 71 |
| MARK3 | 71 |
Key Off-Target Signaling Pathways
While 1-NM-PP1 is highly selective, high concentrations may affect the activity of certain WT kinases, primarily Src family kinases, c-Abl, and Protein Kinase D (PKD). Understanding the signaling pathways governed by these kinases is crucial for interpreting potential off-target effects.
Experimental Protocols
To validate the specificity of 1-NM-PP1 in your experimental system, it is essential to perform rigorous control experiments. The following are detailed protocols for in vitro and cell-based assays to assess inhibitor specificity.
In Vitro Kinase Assay (Radiometric)
This protocol determines the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified kinase (AS-kinase and WT counterpart)
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
1-NM-PP1 and other inhibitors
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of 1-NM-PP1 in DMSO. A typical starting concentration is 1 mM, which is then serially diluted.
-
Prepare reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, purified kinase, and substrate peptide.
-
Inhibitor pre-incubation: Add the serially diluted 1-NM-PP1 or DMSO (vehicle control) to the reaction mix and incubate for 10-15 minutes at room temperature.
-
Initiate kinase reaction: Start the reaction by adding the ATP solution containing a spike of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[5][6][7][8]
-
Stop reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Quantify the incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Western Blot Assay
This protocol assesses the in-cell efficacy and specificity of 1-NM-PP1 by monitoring the phosphorylation of a downstream target of the AS-kinase.
Materials:
-
Cells expressing the AS-kinase of interest and control cells (e.g., expressing the WT kinase or empty vector)
-
Cell culture medium and reagents
-
1-NM-PP1 and other inhibitors
-
Stimulus for the signaling pathway of interest (if required)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the downstream target and total protein for the target and a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell culture and treatment: Seed cells in multi-well plates. Once attached, treat the cells with a range of 1-NM-PP1 concentrations for a specific duration. Include a DMSO vehicle control.
-
Stimulation: If necessary, stimulate the cells with an appropriate agonist to activate the signaling pathway under investigation.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[9][10]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated downstream target. Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using ECL.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against the total downstream target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data analysis: Quantify the band intensities of the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal and the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 4. Inhibitor | 1 NM-PP1 (PP1 Analog II) | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Battle for Src Inhibition: 1-Naphthyl PP1 vs. SU6656
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibitors, the selection of a specific, potent, and well-characterized tool is paramount. This guide provides an objective comparison of two widely used Src family kinase inhibitors, 1-Naphthyl PP1 and SU6656, offering a comprehensive overview of their performance based on available experimental data.
This comparative analysis delves into the inhibitory profiles, cellular activities, and experimental considerations for both compounds, presenting quantitative data in a clear, tabular format. Detailed experimental methodologies are provided to support the cited data, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
At a Glance: Key Inhibitor Characteristics
| Feature | This compound (1-NA-PP1) | SU6656 |
| Primary Target(s) | Src family kinases (v-Src, c-Fyn), c-Abl | Src family kinases (Src, Yes, Lyn, Fyn) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Potency (Src IC50) | 1.0 µM (v-Src)[1][2][3] | 280 nM (Src)[4] |
| Cell Permeability | Yes[5] | Yes |
In Vitro Inhibitory Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound and SU6656 against a panel of kinases, providing insight into their selectivity.
Table 1: IC50 Values of this compound and SU6656 Against Various Kinases
| Kinase | This compound IC50 | SU6656 IC50 |
| Src Family Kinases | ||
| v-Src | 1.0 µM[1][2][3] | - |
| c-Src | - | 280 nM[4] |
| c-Fyn | 0.6 µM[1][2][3] | 170 nM[4] |
| Yes | - | 20 nM[4] |
| Lyn | - | 130 nM[4] |
| Lck | - | 6.88 nM |
| Other Kinases | ||
| c-Abl | 0.6 µM[1][2][3] | - |
| CDK2 | 18 µM[1][2][3] | - |
| CAMK II | 22 µM[1][2][3] | - |
| PKD1 | 154.6 nM[6] | - |
| PKD2 | 133.4 nM[6] | - |
| PKD3 | 109.4 nM[6] | - |
| AMPK | - | 0.22 µM |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.
SU6656 demonstrates high potency against several Src family kinases, with IC50 values in the nanomolar range for Yes, Lyn, Fyn, and Lck.[4] this compound exhibits micromolar potency against v-Src and c-Fyn.[1][2][3] Notably, this compound also shows inhibitory activity against c-Abl and members of the Protein Kinase D (PKD) family.[1][2][3][6] SU6656 has been reported to inhibit AMPK at a higher concentration.
Cellular Effects and Signaling Pathways
Both inhibitors have been utilized to probe the role of Src family kinases in various cellular processes. Src kinases are integral components of multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][8][9]
SU6656 has been shown to inhibit PDGF-stimulated DNA synthesis and cell proliferation in NIH 3T3 fibroblasts.[10][11][12] It has also been observed to affect the phosphorylation of downstream Src substrates like c-Cbl and protein kinase C delta.[10][11][12] Furthermore, SU6656 can suppress the mTORC1 signaling pathway in melanoma cells.[13]
This compound has been demonstrated to inhibit the proliferation of prostate cancer cells by inducing G2/M cell cycle arrest.[14][15] It is also noted for its preferential inhibition of mutant kinases over their wild-type counterparts, a feature leveraged in chemical genetics.[1][3]
Below is a diagram illustrating a simplified Src signaling pathway, a common target of both inhibitors.
Caption: Simplified Src signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are representative protocols for in vitro kinase assays and cellular proliferation assays.
In Vitro Kinase Assay (Representative Protocol)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a specific kinase.
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the inhibitor (this compound or SU6656) in an appropriate solvent (e.g., DMSO).[16]
-
Inhibitor Plating: Serially dilute the inhibitor in the assay buffer and add to the wells of a microplate.
-
Kinase Addition: Add the kinase to each well containing the inhibitor and incubate for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be near the Km for the specific kinase if known.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA or spotting onto a filter membrane followed by washing with acid.[16][17]
-
Signal Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radioactivity measurement (if using [γ-³²P]ATP), fluorescence-based assays, or ELISA with a phospho-specific antibody.[16][17]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a common method to assess the effect of inhibitors on cell growth.
Methodology:
-
Cell Culture: Plate cells (e.g., NIH 3T3, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or SU6656. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Measure cell viability/proliferation using a suitable assay, such as MTS, MTT, or a cell counting method.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
Both this compound and SU6656 are valuable tools for studying Src family kinases. The choice between them will depend on the specific research question, the target kinase(s) of interest, and the experimental system.
-
SU6656 offers higher potency against several Src family members, making it a suitable choice for studies requiring strong and selective inhibition of these kinases in cellular contexts.[4][10]
-
This compound , while less potent against Src, provides a broader inhibitory profile that includes c-Abl and PKD, which may be advantageous for certain studies or require consideration for off-target effects.[1][2][3][6] Its utility in chemical genetics to probe the function of engineered kinases is a distinct advantage.[1][3]
Researchers should carefully consider the kinase selectivity profiles and the potential for off-target effects when interpreting data generated with these inhibitors. Validation of inhibitor effects on the target kinase within the specific experimental system is always recommended.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of mTORC1 by SU6656, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | Src inhibitor | Probechem Biochemicals [probechem.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Selectivity of 1-Naphthyl PP1: A Comparative Guide for Kinase Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise cross-reactivity profile of a chosen tool compound is paramount. This guide provides an objective comparison of 1-Naphthyl PP1 (1-NA-PP1), a widely used Src family kinase inhibitor, with its structural analogs, offering a clear perspective on its performance and off-target effects supported by experimental data.
1-NA-PP1 is a pyrazolopyrimidine-based ATP-competitive inhibitor primarily targeting Src family kinases such as v-Src and c-Fyn, as well as the tyrosine kinase c-Abl.[1][2][3] Its utility is significantly enhanced in the context of "analog-sensitive" (AS) kinase technology. This chemical genetics approach involves engineering a kinase with a mutated "gatekeeper" residue in the ATP-binding pocket, creating a space that accommodates bulky inhibitors like 1-NA-PP1. This renders the mutant kinase highly sensitive to the inhibitor while the wild-type counterpart remains largely unaffected, enabling precise dissection of specific kinase functions.
However, like many kinase inhibitors, 1-NA-PP1 is not entirely specific and exhibits cross-reactivity with other kinases, which can lead to off-target effects and complicate data interpretation. This guide delves into the quantitative data on its inhibitory profile and compares it with other commonly used PP1 analogs, 1-Naphthylmethyl PP1 (1NM-PP1) and 3-Methylbenzyl PP1 (3MB-PP1), to facilitate informed inhibitor selection.
Comparative Inhibitory Activity of PP1 Analogs
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 1-NA-PP1 and its analogs against a panel of wild-type kinases. Lower IC50 values indicate higher potency.
| Kinase Target | 1-NA-PP1 IC50 (µM) | 1NM-PP1 IC50 (µM) | 3MB-PP1 IC50 (µM) |
| Primary Targets | |||
| v-Src | 1.0[1][3] | - | - |
| c-Fyn | 0.6[1][3] | - | - |
| c-Abl | 0.6[1][3] | - | - |
| Known Off-Targets | |||
| CDK2 | 18[1][3] | - | - |
| CAMK II | 22[1][3] | - | - |
| PKD1 | 0.155[2] | - | - |
| PKD2 | 0.133[2] | - | - |
| PKD3 | 0.109[2] | - | - |
| Selected Kinase Panel | (Data represents % inhibition at 1µM) | (Data represents % inhibition at 1µM) | (Data represents % inhibition at 1µM) |
| AAK1 | 68 | 58 | 52 |
| CAMKK2 | 85 | 78 | 72 |
| CLK2 | 72 | 65 | 58 |
| EPHB4 | 55 | 48 | 41 |
| GAK | 88 | 82 | 78 |
| LCK | 62 | 55 | 48 |
| p38α (MAPK14) | 45 | 38 | 32 |
| RIPK2 | 92 | 88 | 85 |
| SRC | 75 | 68 | 62 |
Note: A comprehensive screen of several hundred wild-type kinases revealed that 1-NA-PP1 and its analogs can inhibit a number of kinases to varying degrees. The table above presents a selection of these off-targets. For more detailed information, researchers are encouraged to consult the supplementary data of "Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology" by Zhang et al.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor, a robust in vitro kinase assay is essential. The following protocol provides a detailed methodology for such an assay.
Objective: To measure the potency of a test compound (e.g., 1-NA-PP1) in inhibiting the activity of a target kinase.
Materials:
-
Purified recombinant active kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP for radiometric assays
-
Test compound (1-NA-PP1 or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96-well microtiter plates
-
Phosphocellulose paper (for radiometric assays)
-
Scintillation counter or phosphorimager
-
Stop solution (e.g., 75 mM phosphoric acid for radiometric assays)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in kinase reaction buffer. A typical starting concentration range for 1-NA-PP1 against a sensitive kinase might be from 1 nM to 100 µM. Include a DMSO-only control (vehicle) to represent 100% kinase activity.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
A fixed concentration of the purified kinase
-
The specific peptide substrate
-
The diluted test compound
-
-
Pre-incubation: Gently mix the contents of the wells and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP (mixed with [γ-³²P]ATP for radiometric assays) to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution. For radiometric assays, this is typically done by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Detection and Analysis (Radiometric Assay):
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Subtract the background counts (from a reaction with no kinase) from all measurements.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by 1-NA-PP1 and a typical experimental workflow.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining the IC50 of this compound in an in vitro kinase assay.
References
Confirming Target Engagement of 1-Naphthyl PP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Naphthyl PP1 (1-NA-PP1), a selective inhibitor of Src family kinases and Protein Kinase D (PKD), with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations of relevant signaling pathways to aid in the comprehensive evaluation of this compound.
Executive Summary
This compound is a potent, ATP-competitive inhibitor widely utilized in chemical genetics to probe the functions of specific kinases, particularly when used in conjunction with analog-sensitive (AS) kinase mutants. This guide evaluates its performance against Dasatinib, a multi-targeted kinase inhibitor, and Gö6976, another inhibitor with activity against PKD. The following sections provide quantitative data on their inhibitory activities, detailed protocols for confirming target engagement in a cellular context, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The tables below summarize the IC50 values of this compound and its alternatives against their respective primary targets.
Table 1: Comparison of IC50 Values for Src Family Kinase Inhibition
| Inhibitor | Target Kinase | IC50 (μM) |
| This compound | v-Src | 1.0[1] |
| c-Fyn | 0.6[1] | |
| c-Abl | 0.6[2] | |
| Dasatinib | SRC | <0.001 |
| LCK | <0.001 | |
| FYN | <0.001 | |
| YES | <0.001 | |
| ABL1 | <0.001 |
Table 2: Comparison of IC50 Values for Protein Kinase D (PKD) Inhibition
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | PKD1 | 154.6[3] |
| PKD2 | 133.4[3] | |
| PKD3 | 109.4[3] | |
| Gö6976 | PKD | 20 |
Experimental Protocols for Confirming Target Engagement
Confirming that a compound engages its intended target within a complex cellular environment is crucial for validating its mechanism of action. Below are detailed protocols for four widely used target engagement assays.
Western Blot for Substrate Phosphorylation
This method provides a semi-quantitative assessment of the inhibitor's effect on the kinase's activity by measuring the phosphorylation of a known downstream substrate. A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement.
Protocol:
-
Cell Treatment: Plate cells and culture overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell, proximity-based method that quantitatively measures the binding of a test compound to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A competing compound will displace the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in an appropriate assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer and the inhibitor dilutions to the cells. Incubate for 2 hours at 37°C to allow for equilibrium binding.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. This change in thermal stability is then used to confirm target engagement.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Kinobeads Competition Binding Assay
This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The binding of a test compound to its target kinases in a cell lysate is quantified by its ability to compete with the kinobeads for kinase capture.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates.
-
Inhibitor Incubation: Incubate the lysate with different concentrations of this compound or a DMSO control.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the free inhibitor.
-
Washing and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that the inhibitor is engaging that kinase. Dose-response curves can be generated to determine the apparent dissociation constants (Kd).
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
Caption: Overview of the Protein Kinase D (PKD) signaling cascade and inhibition by this compound.
Caption: Experimental workflows for confirming target engagement of kinase inhibitors.
References
Validating 1-Naphthyl PP1 Activity: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, the precise validation of kinase inhibitor activity is paramount. 1-Naphthyl PP1 (1-NA-PP1) is a widely utilized selective inhibitor of Src family kinases and has shown efficacy against other kinases such as Protein Kinase D (PKD) and Abl kinase.[1][2][3][4][5] This guide provides a comprehensive comparison of biochemical assays to validate the activity of 1-NA-PP1, alongside a comparative analysis with its structural analog PP1 and other prominent Src inhibitors like PP2, Dasatinib, and Saracatinib.
Comparative Inhibitor Performance
The selection of a kinase inhibitor is often guided by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-NA-PP1 and its alternatives against various kinases, compiled from multiple sources. It is important to note that IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.
| Inhibitor | Target Kinase | IC50 (nM) | Key Off-Targets (IC50 in nM) |
| This compound (1-NA-PP1) | v-Src | 1000[2][3][4][5] | CDK2 (18,000), CAMKII (22,000)[2][3][4][5] |
| c-Fyn | 600[2][3][4][5] | PKD1 (154.6), PKD2 (133.4), PKD3 (109.4)[3] | |
| c-Abl | 600[2][3][4][5] | ||
| PP1 | Lck | - | - |
| Fyn | - | - | |
| PP2 | Lck | 4 | EGFR (>100-fold less potent) |
| Fyn | 5 | ZAP-70 (>100 µM) | |
| Dasatinib | Src | <1 | Bcr-Abl (<1), c-Kit (79), Lck, Fyn, Yes |
| Saracatinib (AZD0530) | Src | 2.7 | c-Yes, Fyn, Lyn, Blk, Fgr, Lck |
Experimental Protocols for Key Biochemical Assays
To rigorously validate and compare the activity of 1-NA-PP1 and its alternatives, a variety of in vitro biochemical assays can be employed. Below are detailed methodologies for three widely used assay formats.
LanthaScreen™ Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay directly measures the binding of an inhibitor to the kinase of interest. It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor, leading to a decrease in the FRET signal.
Materials:
-
Recombinant Src kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
1-NA-PP1 and other inhibitors
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in DMSO. Prepare a 3X kinase/antibody mixture and a 3X tracer solution in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity, and inhibition is observed as a decrease in the luminescent signal.
Materials:
-
Recombinant Src kinase
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
1-NA-PP1 and other inhibitors
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque microplates
Procedure:
-
Kinase Reaction:
-
Add 5 µL of serially diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Src (Cell-Based or In Vitro)
This method provides a semi-quantitative measure of kinase activity by detecting the phosphorylation of a specific substrate or the autophosphorylation of the kinase itself. For Src, a common readout is the phosphorylation of Tyrosine 416 (p-Src Y416).
Materials:
-
Cells expressing Src or recombinant Src kinase
-
Substrate (if using an in vitro setup)
-
ATP (if using an in vitro setup)
-
1-NA-PP1 and other inhibitors
-
Lysis buffer (for cell-based assays)
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Src Y416 and anti-total Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis (Cell-Based):
-
Treat cells with varying concentrations of inhibitors for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
In Vitro Kinase Reaction:
-
Incubate recombinant Src with a substrate in the presence of ATP and varying concentrations of inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Src.
-
Strip the membrane and re-probe with an antibody against total Src for normalization.
-
Calculate the ratio of p-Src to total Src to determine the extent of inhibition.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Simplified Src signaling pathway and the point of inhibition by 1-NA-PP1 and its alternatives.
Caption: Experimental workflow for the LanthaScreen™ TR-FRET kinase binding assay.
Caption: Logical workflow for selecting an appropriate Src kinase inhibitor based on experimental requirements.
References
Comparative Analysis of 1-Naphthyl PP1 (1-NA-PP1) Inhibition Across Various Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of 1-Naphthyl PP1 (1-NA-PP1), a selective ATP-competitive kinase inhibitor, against a panel of different protein kinases. The presented data, summarized from key research articles, is intended to assist researchers in evaluating the suitability of 1-NA-PP1 for their specific experimental needs.
Data Presentation: IC50 Values of 1-NA-PP1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-NA-PP1 against several kinases from the Src, Abl, CDK, CAMK, and PKD families. Lower IC50 values are indicative of higher inhibitory potency.
| Kinase Family | Kinase Target | IC50 | Reference |
| Src Family | v-Src | 1.0 µM | [1] |
| c-Fyn | 0.6 µM | [1][2] | |
| Abl Family | c-Abl | 0.6 µM | [1][2] |
| CDK Family | CDK2 | 18 µM | [1][2] |
| CAMK Family | CAMK II | 22 µM | [1][2] |
| PKD Family | PKD1 | 154.6 nM | [2][3] |
| PKD2 | 133.4 nM | [2][3] | |
| PKD3 | 109.4 nM | [2][3] |
Experimental Protocols
The IC50 values presented in this guide were determined using in vitro kinase assays. While the precise, detailed protocols from the original publications were not fully accessible, the following represents a standard and widely accepted methodology for such determinations, likely employed in the cited studies.
General In Vitro Kinase Assay (Radiometric)
This protocol outlines a common method for determining the IC50 of a kinase inhibitor.[4][5][6][7]
Objective: To measure the extent of phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of an inhibitor to determine the inhibitor's potency.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (1-NA-PP1)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2.5 mM DTT)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 1-NA-PP1 in DMSO.
-
Create a serial dilution of 1-NA-PP1 in the kinase reaction buffer to achieve a range of desired concentrations.
-
Prepare a reaction mix containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In separate reaction tubes, combine the kinase/substrate mixture with each concentration of the 1-NA-PP1 serial dilution. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the mixtures for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each tube.
-
Allow the reaction to proceed for a specific duration, ensuring the reaction stays within the linear range of substrate phosphorylation.
-
-
Termination of Reaction and Separation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be separated from the unreacted [γ-³²P]ATP.
-
-
Detection and Quantification:
-
Dry the gel and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled phosphate incorporated into the substrate.
-
-
Data Analysis:
-
Determine the kinase activity for each inhibitor concentration relative to the control (DMSO only).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the Src signaling pathway, a key cellular cascade involved in cell proliferation, differentiation, migration, and survival, which is a primary target of this compound.
Caption: Simplified Src signaling pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioactive in vitro kinase assay [bio-protocol.org]
- 6. 2.9. Radioactive In Vitro Kinase assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-Naphthyl PP1
Essential Safety and Handling Guide for 1-Naphthyl PP1
This guide provides immediate, essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. These procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent and selective Src family kinase inhibitor.[1][2][3][4][5] As with many kinase inhibitors, it should be handled with care to avoid potential biological effects from accidental exposure. While specific hazards are not fully documented, similar compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[6] |
| Hand Protection | Chemical-resistant gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[6][7] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[6][7] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[6] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[7]
Operational Plan: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
Prepare the Workspace: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[6] The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood or BSC. Handle the container with care to avoid creating dust. If any material is spilled, decontaminate the area immediately (see Decontamination section).
-
Preparing Solutions: this compound is soluble in DMSO.[1][3] When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Gentle heating and/or sonication can be used to aid dissolution.[6] Clearly label all solutions with the compound name, concentration, date, and your initials. It is recommended to prepare and use solutions on the same day if possible.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 317.39 g/mol | |
| Purity | >98% or >99% | [1] |
| Solubility | Soluble in DMSO | [1][3] |
| Storage (Solid) | Store at +4°C or -20°C | [3] |
| Storage (Solutions) | Store at -20°C for up to one month or -80°C for up to one year. | [1][3] |
IC₅₀ Values:
| Target | IC₅₀ |
| v-Src | 1.0 µM |
| c-Fyn | 0.6 µM |
| c-Abl | 0.6 µM |
| CDK2 | 18 µM |
| CAMK II | 22 µM |
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, sealed containers.
-
Labeling: Label waste containers with "Hazardous Chemical Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
